molecular formula C23H22ClN3O5 B12397019 Antifungal agent 39

Antifungal agent 39

Cat. No.: B12397019
M. Wt: 455.9 g/mol
InChI Key: ZKKKFKHQKHTDTC-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Antifungal agent 39, also known by the research code HY-151423, is a broad-spectrum antifungal compound identified as (Z)-N-(4-chlorophenyl)-2-((1-(3,4-dimethoxyphenyl)-8a-methyl-1,2,3,5,8,8a-hexahydropyrrolo[1,2-a]pyrazin-6(7H)-yl)-4-oxo-2-butenamide . It belongs to the class of spiro[benzoxazine-piperidin]-one derivatives and acts as a potent chitin synthase inhibitor . By targeting chitin synthase, this compound disrupts the synthesis of chitin, an essential polysaccharide component of the fungal cell wall, leading to the loss of cell wall integrity and fungicidal activity . This unique mechanism is of significant research value, as it offers a pathway distinct from the major classes of clinically available antifungals, such as azoles (which target ergosterol synthesis), polyenes (which bind to ergosterol), and echinocandins (which inhibit β-glucan synthesis) . With the rise in invasive fungal infections and increasing antifungal resistance, compounds like this compound that act on novel targets are crucial for advancing antimicrobial research and developing new therapeutic strategies . Researchers can utilize this compound to explore novel mechanisms of action and combat fungal pathogens that have developed resistance to conventional drugs. The provided product has a molecular formula of C23H22ClN3O5 and a molecular weight of 455.89 . It is supplied with a solubility of 10 mM in DMSO and is specifically intended for research applications in the field of infectious diseases . This product is For Research Use Only. Not for use in diagnostic or therapeutic procedures, and strictly not for personal use.

Properties

Molecular Formula

C23H22ClN3O5

Molecular Weight

455.9 g/mol

IUPAC Name

(E)-N-(2-chlorophenyl)-4-(6-methoxy-2-oxospiro[1H-3,1-benzoxazine-4,4'-piperidine]-1'-yl)-4-oxobut-2-enamide

InChI

InChI=1S/C23H22ClN3O5/c1-31-15-6-7-18-16(14-15)23(32-22(30)26-18)10-12-27(13-11-23)21(29)9-8-20(28)25-19-5-3-2-4-17(19)24/h2-9,14H,10-13H2,1H3,(H,25,28)(H,26,30)/b9-8+

InChI Key

ZKKKFKHQKHTDTC-CMDGGOBGSA-N

Isomeric SMILES

COC1=CC2=C(C=C1)NC(=O)OC23CCN(CC3)C(=O)/C=C/C(=O)NC4=CC=CC=C4Cl

Canonical SMILES

COC1=CC2=C(C=C1)NC(=O)OC23CCN(CC3)C(=O)C=CC(=O)NC4=CC=CC=C4Cl

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Antifungal Agent 39 - A Novel Biphenyl Aminoalkanoic Acid Derivative

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Antifungal agent 39, identified as (R)/(S)-tert-butyl (1-oxo-1-((4′-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)methyl)amino)pentan-2-yl)carbamate, is a novel aminoalkanoic acid derivative containing a biphenyl group. This compound has demonstrated significant antifungal and fungicidal properties, positioning it as a promising candidate for further investigation in the development of new antifungal therapies. This technical guide provides a comprehensive overview of its chemical structure, properties, and available experimental data, primarily sourced from patent literature.

Chemical Structure and Properties

The chemical structure of this compound is presented below. It is a chiral molecule, existing as a racemic mixture of (R) and (S) enantiomers.

Chemical Name: (R)/(S)-tert-butyl (1-oxo-1-((4′-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)methyl)amino)pentan-2-yl)carbamate

Molecular Formula: C₂₈H₃₅F₃N₂O₃

Molecular Weight: 516.59 g/mol

General Physicochemical Properties (Predicted)

PropertyValue
XLogP3-AA6.5
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count5
Rotatable Bond Count10
Exact Mass516.259976 g/mol
Monoisotopic Mass516.259976 g/mol
Topological Polar Surface Area87.8 Ų
Heavy Atom Count36
Complexity669

Note: These properties are computationally predicted and have not been experimentally verified in the available literature.

Synthesis

The synthesis of this compound involves a multi-step process as outlined in patent literature. A generalized workflow is provided below.

Synthesis Workflow

cluster_0 Step 1: Intermediate 1 Synthesis cluster_1 Step 2: Final Compound Synthesis A Starting Material A (Boc-protected amino acid) C Intermediate 1 (Amide formation) A->C Coupling Agent (e.g., HATU, EDCI) B Starting Material B (Biphenyl methylamine derivative) B->C D Intermediate 1 E Final Compound (this compound) D->E Deprotection/Modification (if necessary)

Caption: Generalized synthesis workflow for this compound.

Experimental Protocol for Synthesis

The following is a representative, generalized protocol based on the procedures described in patent US20220144755A1.

Step 1: Amide Coupling

  • To a solution of (R)- or (S)-2-((tert-butoxycarbonyl)amino)pentanoic acid (1.0 eq.) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF), add a coupling agent (e.g., HATU, 1.1 eq.) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq.).

  • Stir the mixture at room temperature for 15 minutes.

  • Add (4'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)methanamine (1.0 eq.) to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with aqueous solutions of a weak acid (e.g., 1N HCl), a weak base (e.g., saturated NaHCO₃), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the final compound, (R)/(S)-tert-butyl (1-oxo-1-((4′-(trifluoromethyl)-[1,1′-biphenyl]-4-yl)methyl)amino)pentan-2-yl)carbamate.

Note: The specific reagents, solvents, and reaction conditions may be optimized for yield and purity.

Antifungal Activity

This compound has been reported to exhibit broad-spectrum antifungal activity. The available data on its minimum inhibitory concentration (MIC) against various fungal pathogens is summarized below.

Table 1: In Vitro Antifungal Activity of this compound

Fungal SpeciesStrainMIC (µg/mL)
Cryptococcus neoformansH990.5
Candida albicansSC53141
Aspergillus fumigatusAF2932
Trichophyton rubrum0.25
Candida auris1

Data extracted from patent US20220144755A1. The specific strains for T. rubrum and C. auris were not detailed in the source document.

Experimental Protocol for Antifungal Susceptibility Testing

The minimum inhibitory concentrations (MICs) were determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

  • Serially dilute the compound in RPMI-1640 medium (buffered with MOPS) in a 96-well microtiter plate.

  • Prepare a fungal inoculum of the desired species and adjust the concentration to approximately 0.5-2.5 x 10³ cells/mL in RPMI-1640 medium.

  • Add the fungal inoculum to each well of the microtiter plate containing the serially diluted compound.

  • Include positive (no drug) and negative (no inoculum) controls.

  • Incubate the plates at 35°C for 24-48 hours.

  • The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% or ≥90% inhibition) compared to the positive control, as determined by visual inspection or spectrophotometric reading at a specific wavelength.

Mechanism of Action (Proposed)

While the precise mechanism of action for this compound has not been fully elucidated in the public domain, related research by the inventors suggests that novel antifungal agents from their platforms may target fungal cell wall integrity.[1]

Proposed Mechanism Pathway

A This compound B Fungal Cell Wall Synthesis Pathway A->B Targets C Inhibition of Key Enzyme(s) B->C D Disruption of Cell Wall Integrity C->D E Cell Lysis / Fungicidal Effect D->E

Caption: Proposed mechanism of action for this compound.

This proposed pathway is speculative and based on the general research direction of the inventors. Further experimental validation is required to confirm the specific molecular targets and downstream effects of this compound.

Conclusion

This compound, a novel biphenyl aminoalkanoic acid derivative, demonstrates promising in vitro activity against a range of pathogenic fungi. The synthetic route is accessible, and the compound's properties warrant further investigation. Future studies should focus on elucidating the precise mechanism of action, evaluating its in vivo efficacy and safety profile, and exploring structure-activity relationships to optimize its antifungal potency and pharmacokinetic properties. The information presented in this guide provides a foundational resource for researchers interested in the development of this and related classes of antifungal compounds.

References

Navigating the Frontier of Antifungal Research: A Technical Guide to the Spectrum of Activity of Novel Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The relentless emergence of drug-resistant fungal pathogens presents a formidable challenge to global health. In the ongoing search for novel therapeutic agents, a class of heterocyclic compounds known as pyrazole derivatives has demonstrated significant promise. This technical guide provides an in-depth overview of the antifungal activity of these emerging agents, with a focus on their spectrum of activity against key pathogenic fungi. For the purpose of this guide, we will use specific examples from recent studies to illustrate the potential of this class of compounds, as a universally recognized "antifungal agent 39" is not distinctly identified in current scientific literature. The data and methodologies presented herein are synthesized from various studies on novel pyrazole-based antifungal candidates.

Quantitative Spectrum of Activity

The in vitro efficacy of novel pyrazole derivatives has been evaluated against a range of clinically and agriculturally significant fungal pathogens. The following tables summarize the quantitative data, primarily presenting the half-maximal effective concentration (EC50) values, which denote the concentration of a compound required to inhibit 50% of fungal growth.

PathogenCompound 7ai (Isoxazolol Pyrazole Carboxylate)[1][2]Compound I8 (Ethyl-1-(5-phenylfuran-2-carbonyl)-5-propyl-1H-pyrazole-3-carboxylate)[3]Compound 26 (p-trifluoromethyl-phenyl substituted pyrazole)[4]
Rhizoctonia solani0.37 µg/mL-2.182 µg/mL
Alternaria porriModerate Activity--
Marssonina coronariaModerate Activity--
Cercospora petroseliniModerate Activity--
Phytophthora infestans-Significant Activity-
Botrytis cinerea--2.432 µg/mL
Valsa mali--1.787 µg/mL
Thanatephorus cucumeris--1.638 µg/mL
Fusarium oxysporum--6.986 µg/mL
Fusarium graminearum--6.043 µg/mL

Table 1: In Vitro Antifungal Activity (EC50 in µg/mL) of Exemplary Pyrazole Derivatives.

PathogenInhibition Rate (%) with Compounds 2-4, 6, 8, 10, 26-32[4]
Botrytis cinerea> 80%
Rhizoctonia solani> 90%
Valsa mali> 80%
Thanatephorus cucumeris> 80%
Fusarium oxysporum> 80% (Compounds 3, 6, 10, 26-32)

Table 2: Mycelial Growth Inhibition Rates of a Series of Pyrazole Derivatives.

Experimental Protocols

The evaluation of the antifungal activity of these novel pyrazole derivatives relies on standardized and reproducible experimental protocols. The following section details the typical methodologies employed in these studies.

In Vitro Antifungal Susceptibility Testing: Mycelium Growth Inhibition Method

This method is widely used to determine the efficacy of antifungal compounds against filamentous fungi.[2]

  • Preparation of Fungal Inoculum:

    • The pathogenic fungi are cultured on potato dextrose agar (PDA) plates.

    • Mycelial discs (typically 5 mm in diameter) are excised from the periphery of an actively growing fungal colony.

  • Preparation of Test Plates:

    • The synthesized pyrazole derivatives are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.

    • These stock solutions are then serially diluted and added to molten PDA to achieve the desired final concentrations.

    • The PDA mixed with the test compound is poured into sterile Petri dishes.

  • Inoculation and Incubation:

    • A single mycelial disc of the test fungus is placed at the center of each compound-containing PDA plate.

    • The plates are incubated at a controlled temperature (e.g., 25-28°C) for a specified period (e.g., 48-72 hours), or until the mycelial growth in the control plate (containing only the solvent) reaches a certain diameter.

  • Data Analysis:

    • The diameter of the fungal colony on each plate is measured.

    • The percentage of mycelial growth inhibition is calculated using the following formula:

      • Inhibition (%) = [(C - T) / C] x 100

      • Where C is the average diameter of the mycelial colony on the control plates, and T is the average diameter of the mycelial colony on the treated plates.

    • The EC50 value is then determined by probit analysis of the concentration-response data.

Visualizations: Synthesis, Workflow, and Potential Mechanism

To further elucidate the context of these novel antifungal agents, the following diagrams illustrate a generalized synthetic pathway, a typical experimental workflow, and a hypothetical mechanism of action.

G cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_product Final Products Aromatic_Acid Aromatic Acid Coupling Coupling Reaction (e.g., with DCC, DMAP) Aromatic_Acid->Coupling Pyrazole_Core Substituted Pyrazole Pyrazole_Core->Coupling Alkylation Alkylation (e.g., with 1,3-dibromopropane) Pyrazole_Core->Alkylation Pyrazole_Amide Substituted Pyrazole Amides Coupling->Pyrazole_Amide Functionalization Further Functionalization (e.g., introduction of isothiocyanate or carboxamide) Alkylation->Functionalization Pyrazole_Isothiocyanate Substituted Pyrazole Isothiocyanates Functionalization->Pyrazole_Isothiocyanate

Caption: Generalized synthetic route for novel pyrazole derivatives.[4]

G start Start prep_fungi Prepare Fungal Inoculum (Mycelial Discs) start->prep_fungi prep_compounds Prepare Serial Dilutions of Pyrazole Derivatives start->prep_compounds inoculate Inoculate Plates with Fungal Discs prep_fungi->inoculate mix_pda Incorporate Compounds into Molten PDA prep_compounds->mix_pda pour_plates Pour Plates mix_pda->pour_plates pour_plates->inoculate incubate Incubate at Controlled Temperature inoculate->incubate measure Measure Colony Diameter incubate->measure calculate Calculate Percent Inhibition and EC50 Values measure->calculate end End calculate->end

Caption: Workflow for in vitro antifungal susceptibility testing.

G cluster_cell Fungal Cell cluster_membrane Cell Membrane cluster_wall Cell Wall cluster_pathway Signaling Pathway Ergosterol Ergosterol Membrane_Integrity Membrane Integrity Ergosterol->Membrane_Integrity Cell_Death Cell Death Membrane_Integrity->Cell_Death Disruption Glucan_Synthase β-(1,3)-D-glucan Synthase Cell_Wall_Synthesis Cell Wall Synthesis Glucan_Synthase->Cell_Wall_Synthesis Cell_Wall_Synthesis->Cell_Death Disruption MAPK_Pathway MAP Kinase Pathway (Stress Response) MAPK_Pathway->Cell_Death Over-activation/ Dysregulation Calcineurin_Pathway Calcineurin Pathway (Stress Response) Calcineurin_Pathway->Cell_Death Over-activation/ Dysregulation Pyrazole_Derivative Novel Pyrazole Derivative Pyrazole_Derivative->Ergosterol Inhibition of Ergosterol Biosynthesis Pyrazole_Derivative->Glucan_Synthase Inhibition of Cell Wall Synthesis Pyrazole_Derivative->MAPK_Pathway Induction of Cellular Stress Pyrazole_Derivative->Calcineurin_Pathway Induction of Cellular Stress

Caption: Hypothetical signaling pathways targeted by novel antifungal agents.

Mechanism of Action and Structure-Activity Relationships

While the precise mechanism of action for many novel pyrazole derivatives is still under investigation, structure-activity relationship (SAR) studies provide valuable insights. For instance, the introduction of specific moieties, such as isothiocyanate and carboxamide groups at the 5-position of the pyrazole ring, has been shown to enhance antifungal activity.[4] Similarly, the presence of a p-trifluoromethyl-phenyl moiety was associated with high efficacy in compound 26.[4] Some pyrazole carboxamides have been developed as succinate dehydrogenase inhibitors, suggesting a potential mode of action for this class of compounds.[1][5] Further research has indicated that some pyrazole derivatives may act by disrupting the synthesis of the fungal cell wall, leading to cellular senescence and death.[3]

Conclusion

Novel pyrazole derivatives represent a promising class of antifungal agents with a broad spectrum of activity against various pathogenic fungi. The quantitative data indicate potent in vitro efficacy, and ongoing research into their synthesis and mechanism of action is paving the way for the development of new and effective treatments for fungal infections. The methodologies outlined in this guide provide a framework for the continued evaluation and optimization of these compounds. As the challenge of antifungal resistance grows, the exploration of novel chemical scaffolds, such as the pyrazole core, will be critical in replenishing our therapeutic arsenal.

References

Echinocandins: A Technical Guide to their Impact on Fungal Cell Wall Integrity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the echinocandin class of antifungal agents and their profound effects on the integrity of the fungal cell wall. Echinocandins represent a significant advancement in antifungal therapy, targeting a structure unique to fungi and offering a favorable safety profile. This document details their mechanism of action, summarizes their efficacy through quantitative data, provides detailed experimental protocols for assessing their effects, and visualizes the key cellular pathways involved.

Mechanism of Action: Targeting the Core of Fungal Structure

Echinocandins exert their antifungal effect by non-competitively inhibiting the enzyme β-(1,3)-D-glucan synthase.[1][2][3] This enzyme is a critical component of the fungal cell wall, responsible for synthesizing β-(1,3)-D-glucan, a major structural polymer that provides osmotic stability and shape to the fungal cell.[1][4] By inhibiting this enzyme, echinocandins disrupt the formation of the cell wall, leading to a weakened structure that is unable to withstand osmotic stress. This ultimately results in cell lysis and fungal death.[2] The three primary echinocandins in clinical use are caspofungin, micafungin, and anidulafungin.

Quantitative Data: Efficacy of Echinocandins

The in vitro activity of echinocandins is typically measured by the Minimum Inhibitory Concentration (MIC) for yeasts like Candida species, and the Minimum Effective Concentration (MEC) for filamentous fungi like Aspergillus species. The following tables summarize the efficacy of caspofungin, micafungin, and anidulafungin against key fungal pathogens.

Table 1: In Vitro Activity of Echinocandins against Candida Species (MIC in µg/mL)

OrganismCaspofungin (MIC90)Micafungin (MIC90)Anidulafungin
Candida albicans0.03[5]0.015 - 0.03[5]0.03
Candida glabrata0.015[5]0.015[5]0.03
Candida tropicalis0.06[5]0.06[5]0.06
Candida parapsilosis1 - 2[5]1 - 2[5]2
Candida krusei0.12[5]0.12[5]0.06

MIC90 values represent the concentration of the drug that inhibits the growth of 90% of the isolates tested.

Table 2: In Vitro Activity of Echinocandins against Aspergillus Species (MEC in µg/mL)

OrganismCaspofungin (MEC90)Micafungin (MEC90)Anidulafungin (MEC90)
Aspergillus fumigatus0.06[6]0.015[6]0.015[6]
Aspergillus flavus0.06[6]0.015[6]0.015[6]
Aspergillus niger0.03[6]0.015[6]0.015[6]
Aspergillus terreus0.5[6]0.03[6]0.06[6]

MEC values represent the lowest concentration of the drug that leads to the formation of abnormal, branched, and stunted hyphae.

Experimental Protocols: Assessing Fungal Cell Wall Integrity

Several key experiments are employed to investigate the effects of antifungal agents on the fungal cell wall. Detailed methodologies for these assays are provided below.

Calcofluor White Staining

Principle: Calcofluor white is a fluorescent dye that binds to chitin, a key component of the fungal cell wall.[7][8] Disruption of the cell wall by agents like echinocandins often triggers a compensatory increase in chitin synthesis, which can be visualized by an increase in fluorescence.

Protocol:

  • Culture Preparation: Grow fungal cells to the mid-logarithmic phase in a suitable liquid medium.

  • Treatment: Expose the fungal cells to the desired concentrations of the echinocandin for a specified duration. Include an untreated control.

  • Harvesting and Washing: Centrifuge the cell suspension to pellet the cells. Wash the cells twice with phosphate-buffered saline (PBS) to remove residual medium and drug.

  • Staining: Resuspend the cell pellet in a solution of Calcofluor White (10-25 µg/mL in PBS).[9]

  • Incubation: Incubate the cell suspension in the dark at room temperature for 10-15 minutes.

  • Washing: Wash the cells twice with PBS to remove excess stain.

  • Visualization: Resuspend the cells in a small volume of PBS and mount them on a microscope slide. Observe the cells using a fluorescence microscope with a DAPI filter set (excitation ~365 nm, emission ~435 nm).[9]

Sorbitol Protection Assay

Principle: This assay determines if an antifungal agent's activity is dependent on the disruption of the cell wall. Sorbitol is an osmotic stabilizer.[10] If an agent's primary mode of action is to weaken the cell wall, the presence of an osmotic stabilizer like sorbitol in the growth medium will rescue the fungal cells from lysis, resulting in a higher MIC.[10]

Protocol:

  • Medium Preparation: Prepare a standard liquid growth medium (e.g., RPMI-1640) and a second batch of the same medium supplemented with 0.8 M sorbitol.[10]

  • Drug Dilution: Perform serial dilutions of the echinocandin in both the standard and the sorbitol-supplemented media in 96-well microtiter plates.

  • Inoculation: Inoculate the wells with a standardized suspension of fungal cells.

  • Incubation: Incubate the plates at the optimal growth temperature for the fungus for 24-48 hours.

  • MIC Determination: Determine the MIC of the echinocandin in both the presence and absence of sorbitol by visual inspection or by measuring absorbance. A significant increase in the MIC in the presence of sorbitol indicates that the agent targets the cell wall.

Zymolyase Sensitivity Assay

Principle: Zymolyase is an enzyme preparation containing β-1,3-glucanase, which degrades the fungal cell wall.[11] Fungal cells with a compromised cell wall, for instance, due to treatment with an echinocandin, will be more susceptible to lysis by zymolyase.

Protocol:

  • Culture and Treatment: Grow and treat fungal cells with the echinocandin as described for the Calcofluor White staining protocol.

  • Harvesting and Washing: Harvest and wash the cells with a buffer (e.g., 10 mM Tris-HCl, pH 7.5).

  • Zymolyase Treatment: Resuspend the cells in the buffer containing zymolyase (e.g., 100 µg/mL).

  • Lysis Monitoring: Monitor the decrease in optical density (OD) of the cell suspension at 600 nm over time at room temperature or 30°C.

  • Data Analysis: A faster rate of OD decrease in the echinocandin-treated cells compared to the untreated control indicates a compromised cell wall.

Signaling Pathways and Experimental Workflows

The fungal cell responds to the stress induced by echinocandins through a complex network of signaling pathways. The primary response is the activation of the Cell Wall Integrity (CWI) pathway. Additionally, the High Osmolarity Glycerol (HOG) pathway and calcium-calcineurin signaling are also implicated in the compensatory response.[4][12]

Fungal Cell Wall Integrity (CWI) Pathway

CWI_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wsc1 Wsc1/Mid2 Rho1_GDP Rho1-GDP Wsc1->Rho1_GDP activates Rho1_GTP Rho1-GTP Rho1_GDP->Rho1_GTP Pkc1 Pkc1 Rho1_GTP->Pkc1 Bck1 Bck1 (MAPKKK) Pkc1->Bck1 Mkk1_2 Mkk1/2 (MAPKK) Bck1->Mkk1_2 Slt2 Slt2 (MAPK) Mkk1_2->Slt2 Rlm1_Swi4_Swi6 Rlm1, Swi4/Swi6 (Transcription Factors) Slt2->Rlm1_Swi4_Swi6 CellWall_Genes Cell Wall Gene Expression Rlm1_Swi4_Swi6->CellWall_Genes Echinocandin Echinocandin Glucan_Synthase β-(1,3)-D-Glucan Synthase Echinocandin->Glucan_Synthase inhibits CellWall_Stress Cell Wall Stress Glucan_Synthase->CellWall_Stress leads to CellWall_Stress->Wsc1 activates

Caption: The Fungal Cell Wall Integrity (CWI) signaling pathway activated by echinocandin-induced stress.

Experimental Workflow for Assessing Cell Wall Integrity

Experimental_Workflow cluster_culture Cell Culture & Treatment cluster_assays Cell Wall Integrity Assays cluster_staining Calcofluor White Staining cluster_sorbitol Sorbitol Protection Assay cluster_zymolyase Zymolyase Sensitivity Assay cluster_analysis Data Analysis & Interpretation Start Fungal Culture (Mid-log phase) Treatment Incubate with Echinocandin (and untreated control) Start->Treatment Harvest Harvest & Wash Cells Treatment->Harvest Stain Stain with Calcofluor White Harvest->Stain MIC_sorbitol Determine MIC with/ without 0.8M Sorbitol Harvest->MIC_sorbitol Zymolyase_treat Treat with Zymolyase Harvest->Zymolyase_treat Visualize Fluorescence Microscopy Stain->Visualize Analysis Increased Fluorescence? Increased MIC? Increased Lysis Rate? Visualize->Analysis MIC_sorbitol->Analysis Monitor_lysis Monitor Cell Lysis (OD600) Zymolyase_treat->Monitor_lysis Monitor_lysis->Analysis Conclusion Conclusion: Cell Wall Disruption Analysis->Conclusion

Caption: A typical experimental workflow for evaluating the effect of an antifungal agent on fungal cell wall integrity.

This guide provides a foundational understanding of the interaction between echinocandins and the fungal cell wall. The presented data, protocols, and pathways serve as a valuable resource for researchers dedicated to the study of fungal pathogenesis and the development of novel antifungal therapies.

References

An In-depth Technical Guide to the Fungicidal vs. Fungistatic Properties of Antifungal Agent 39

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies used to characterize the fungicidal and fungistatic properties of antifungal agents, using the hypothetical novel triazole, Antifungal Agent 39, as a case study. Distinguishing between fungistatic (growth-inhibiting) and fungicidal (lethal) activity is a critical step in the preclinical and clinical development of new antifungal drugs.[1][2][3][4][5] This document outlines the standardized experimental protocols for determining the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC), presents data interpretation frameworks, and discusses the potential mechanisms of action that differentiate these two antifungal effects. The guide is intended to serve as a practical resource for researchers and scientists in the field of antifungal drug discovery and development.

Introduction: The Importance of Fungicidal vs. Fungistatic Activity

The classification of an antifungal agent as either fungistatic or fungicidal provides crucial insights into its therapeutic potential.[1][4]

  • Fungistatic agents inhibit the growth and replication of fungi without directly killing the fungal cells.[1][4][6] The clearance of the infection then relies on the host's immune system. Azoles, such as fluconazole and itraconazole, are classic examples of fungistatic drugs.[1][4][7]

  • Fungicidal agents actively kill fungal cells, leading to a rapid reduction in fungal burden.[1][4][6] This property is particularly advantageous in treating infections in immunocompromised patients where the host's immune response is insufficient.[2][5] Amphotericin B is a well-known fungicidal agent.[4][6]

The choice between a fungicidal and a fungistatic agent can significantly impact clinical outcomes, especially in severe, invasive fungal infections.[3] Therefore, a precise in vitro characterization is a cornerstone of antifungal drug development.

Experimental Protocols for Determining Antifungal Activity

The primary methods for assessing the fungistatic and fungicidal properties of a compound are the determination of the Minimum Inhibitory Concentration (MIC) and the Minimum Fungicidal Concentration (MFC).

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[8][9] The broth microdilution method is the most common and standardized technique for MIC determination.[8][9][10]

Experimental Protocol: Broth Microdilution MIC Assay

  • Preparation of Antifungal Agent Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile Mueller-Hinton Broth (MHB) or RPMI-1640 medium to all wells of a 96-well microtiter plate.[8][11]

    • Add 100 µL of the this compound stock solution to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well. This creates a gradient of drug concentrations.[8]

  • Inoculum Preparation:

    • Culture the fungal strain (e.g., Candida albicans, Aspergillus fumigatus) on an appropriate agar plate.

    • Prepare a fungal suspension in sterile saline and adjust its turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 colony-forming units (CFU)/mL.

    • Dilute this suspension in the test broth to achieve a final inoculum concentration of approximately 0.5-2.5 x 10^3 CFU/mL in the microtiter plate wells.[8]

  • Inoculation and Incubation:

    • Add 100 µL of the prepared fungal inoculum to each well of the microtiter plate.

    • Include a growth control well (containing only medium and inoculum) and a sterility control well (containing only medium).

    • Incubate the plate at 35-37°C for 24-48 hours, depending on the fungal species.[8][9]

  • MIC Determination: The MIC is visually determined as the lowest concentration of this compound that shows no visible growth (i.e., the first clear well).[8]

Determination of Minimum Fungicidal Concentration (MFC)

The MFC is the lowest concentration of an antifungal agent that results in a ≥99.9% reduction in the initial fungal inoculum.[5][12] The MFC is determined as a follow-up to the MIC assay.

Experimental Protocol: MFC Assay

  • Subculturing from MIC Plate: Following the determination of the MIC, take a 10-20 µL aliquot from each well of the MIC plate that shows no visible growth.[13]

  • Plating: Spread the aliquot onto a sterile, drug-free agar plate (e.g., Sabouraud Dextrose Agar).[13][14]

  • Incubation: Incubate the agar plates at 35-37°C for 24-48 hours, or until growth is visible in the control culture.[13][14]

  • MFC Determination: The MFC is the lowest concentration of this compound that results in no growth or fewer than three colonies on the agar plate, corresponding to a kill rate of approximately 99.9%.[13][15][16]

Data Presentation and Interpretation

Quantitative data from MIC and MFC assays should be summarized in a clear and structured format to facilitate comparison and interpretation.

Table 1: In Vitro Activity of this compound against Various Fungal Pathogens

Fungal SpeciesMIC (µg/mL)MFC (µg/mL)MFC/MIC RatioInterpretation
Candida albicans0.5>32>64Fungistatic
Candida glabrata1>32>32Fungistatic
Aspergillus fumigatus0.25>32>128Fungistatic
Cryptococcus neoformans0.5>32>64Fungistatic

Interpretation of the MFC/MIC Ratio:

The ratio of the MFC to the MIC is a key indicator of whether an agent is fungicidal or fungistatic.

  • Fungicidal: An MFC/MIC ratio of ≤ 4 is generally considered indicative of fungicidal activity.[15]

  • Fungistatic: An MFC/MIC ratio of > 4 suggests that the agent is fungistatic.[15]

Based on the hypothetical data in Table 1, this compound would be classified as fungistatic against the tested fungal species.

Visualizing Experimental Workflows and Signaling Pathways

Diagrams are essential for clearly communicating complex experimental processes and biological pathways.

Experimental Workflow for MIC and MFC Determination

MIC_MFC_Workflow Workflow for MIC and MFC Determination cluster_MIC MIC Determination cluster_MFC MFC Determination prep_plate Prepare Serial Dilutions of this compound in 96-Well Plate prep_inoculum Prepare Standardized Fungal Inoculum prep_plate->prep_inoculum inoculate Inoculate Plate with Fungal Suspension prep_inoculum->inoculate incubate_mic Incubate at 35-37°C for 24-48h inoculate->incubate_mic read_mic Visually Determine MIC (Lowest Concentration with No Growth) incubate_mic->read_mic subculture Subculture from Clear Wells of MIC Plate read_mic->subculture Proceed with wells at and above MIC plate_agar Plate onto Drug-Free Agar subculture->plate_agar incubate_mfc Incubate at 35-37°C for 24-48h plate_agar->incubate_mfc read_mfc Determine MFC (Lowest Concentration with ≥99.9% Killing) incubate_mfc->read_mfc Triazole_Mechanism Mechanism of Action of Triazole Antifungals Lanosterol Lanosterol Enzyme Lanosterol 14α-demethylase (CYP51) Lanosterol->Enzyme Ergosterol Ergosterol Cell_Membrane Fungal Cell Membrane Integrity Ergosterol->Cell_Membrane Fungal_Growth Fungal Growth and Proliferation Cell_Membrane->Fungal_Growth Enzyme->Ergosterol Ergosterol Biosynthesis Agent39 This compound Agent39->Enzyme Inhibition

References

Early Research Findings on Antifungal Agent 39: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the initial research findings for the novel antifungal candidate, designated as Antifungal Agent 39. This agent, a synthetic analog of the natural product coruscanone A, has demonstrated notable in vitro activity against several key fungal pathogens. This whitepaper consolidates the available quantitative data, details the experimental methodologies employed in its early evaluation, and visualizes its synthetic pathway and proposed mechanism of action.

Introduction to this compound

This compound, chemically identified as 2-[(E)-1-methoxy-3-phenylallylidene)-4-phenylcyclopent-4-ene-1,3-dione, is a derivative of coruscanone A, a natural product isolated from the plant Piper coruscan. The development of analogs like this compound is driven by the urgent need for new antifungal therapies with novel mechanisms of action to combat the rise of drug-resistant fungal infections.[1][2] Research into this class of compounds suggests that the 2-methoxymethylenecyclopent-4-ene-1,3-dione moiety is crucial for its antifungal properties.[1][2]

Quantitative Data Summary

The in vitro antifungal activity and cytotoxicity of this compound were evaluated against a panel of fungal pathogens and mammalian cell lines. The data is summarized in the tables below for clear comparison.

Table 1: In Vitro Antifungal Activity of this compound (IC50 in µg/mL)

Fungal SpeciesThis compoundAmphotericin B (Control)Fluconazole (Control)
Candida albicans (ATCC 90028)5.370.550.27
Cryptococcus neoformans (ATCC 90113)3.120.252.08
Aspergillus fumigatus (ATCC 204305)>200.27>64
C. albicans (Fluconazole-Susceptible Isolate #1)5.37Not ReportedNot Reported
C. albicans (Fluconazole-Resistant Isolate #17)5.37Not ReportedNot Reported
Data sourced from a study on coruscanone A analogs.[1]

Table 2: In Vitro Cytotoxicity of this compound (IC50 in µg/mL)

Mammalian Cell LineThis compoundDoxorubicin (Control)
Vero (Monkey Kidney Fibroblasts)12.50.09
LLC-PK1 (Porcine Kidney Epithelial)10.4Not Reported
Data sourced from a study on coruscanone A analogs.[1]

Experimental Protocols

The following methodologies were utilized in the early-stage evaluation of this compound.

3.1. Antifungal Susceptibility Testing

The in vitro antifungal activity was determined using the broth microdilution method as per the guidelines of the National Committee on Clinical Laboratory Standards (NCCLS), now the Clinical and Laboratory Standards Institute (CLSI).

  • For Yeasts (Candida albicans, Cryptococcus neoformans): The approved standard M27-A2 was followed.[1]

    • Inoculum Preparation: Fungal isolates were grown on Sabouraud dextrose agar plates. Colonies were suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension was further diluted in RPMI 1640 medium to obtain a final inoculum concentration of 0.5 x 103 to 2.5 x 103 cells/mL.

    • Drug Dilution: this compound and control drugs were serially diluted in RPMI 1640 medium in 96-well microtiter plates.

    • Incubation: The inoculated plates were incubated at 35°C for 48 hours.

    • Endpoint Determination: The IC50 was determined as the lowest drug concentration that caused a 50% reduction in turbidity compared to the growth control well.

  • For Filamentous Fungi (Aspergillus fumigatus): The approved standard M38-A was followed.[1]

    • Inoculum Preparation: Conidia were harvested from mature cultures and suspended in sterile saline containing 0.05% Tween 20. The suspension was adjusted to a concentration of 0.4 x 104 to 5 x 104 conidia/mL in RPMI 1640 medium.

    • Drug Dilution and Incubation: Similar to the yeast protocol, with incubation at 35°C for 48-72 hours.

    • Endpoint Determination: The IC50 was determined visually as the lowest concentration showing a 50% reduction in fungal growth compared to the control.

3.2. In Vitro Cytotoxicity Assay

The cytotoxicity of this compound against mammalian cells was assessed to determine its selectivity.

  • Cell Culture: Vero (monkey kidney fibroblast) and LLC-PK1 (porcine kidney epithelial) cells were cultured in appropriate media supplemented with fetal bovine serum.

  • Drug Exposure: Cells were seeded in 96-well plates and exposed to various concentrations of this compound for 48 hours.

  • Viability Assessment: Cell viability was determined using a neutral red absorption assay.[1] The amount of neutral red dye absorbed by viable cells is proportional to the number of living cells.

  • IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, was calculated from the dose-response curve.[1]

Visualizations: Synthesis, Workflow, and Proposed Mechanism

The following diagrams illustrate key aspects of the research and understanding of this compound.

experimental_workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_data Data Analysis synthesis Synthesis of Coruscanone A Analogs (including Agent 39) antifungal_testing Antifungal Susceptibility Testing (NCCLS M27-A2 / M38-A) synthesis->antifungal_testing cytotoxicity_testing Cytotoxicity Assay (Vero & LLC-PK1 cells) synthesis->cytotoxicity_testing ic50_determination IC50 Determination antifungal_testing->ic50_determination cytotoxicity_testing->ic50_determination

Experimental workflow for the evaluation of this compound.

synthesis_pathway start 4-Phenylmaleic Anhydride wittig Wittig Condensation start->wittig phosphorane Phosphorane 16 phosphorane->wittig rearrangement Base-catalyzed Rearrangement wittig->rearrangement alkylation Alkylation rearrangement->alkylation agent39 This compound alkylation->agent39

Generalized synthetic pathway for this compound.

mechanism_of_action cluster_fungal_cell Fungal Cell agent39 This compound cyp51a1 Lanosterol 14-alpha-demethylase (CYP51A1) agent39->cyp51a1 inhibits ergosterol Ergosterol cyp51a1->ergosterol to disruption Membrane Disruption & Cell Death cyp51a1->disruption inhibition leads to depletion of ergosterol lanosterol Lanosterol lanosterol->cyp51a1 converts membrane Fungal Cell Membrane ergosterol->membrane incorporates into

Proposed mechanism of action for coruscanone A analogs.

Discussion and Future Directions

The early research on this compound, a coruscanone A analog, indicates a moderate level of antifungal activity against Candida albicans and Cryptococcus neoformans. Notably, its efficacy against a fluconazole-resistant strain of C. albicans is comparable to that against the susceptible strain, suggesting a mechanism of action distinct from azoles.[1] However, its activity against Aspergillus fumigatus was limited under the tested conditions.

The cytotoxicity profile shows a degree of selectivity for fungal cells over mammalian cells, though the therapeutic window may be narrow. Molecular modeling studies have suggested that coruscanone A analogs may act by inhibiting lanosterol 14 α-demethylase (CYP51A1), an enzyme critical for ergosterol biosynthesis in fungi.[3] This proposed mechanism aligns with the observed antifungal effects.

Further research is warranted to fully elucidate the mechanism of action, explore structure-activity relationships to enhance potency and selectivity, and evaluate the in vivo efficacy of this compound in animal models of fungal infections. These steps will be crucial in determining its potential as a lead compound for a new class of antifungal drugs. determining its potential as a lead compound for a new class of antifungal drugs.

References

Methodological & Application

Application Notes and Protocols for Antifungal Agent 39 (Fluconazole)

Author: BenchChem Technical Support Team. Date: November 2025

For Research Laboratory Use Only

Introduction

Antifungal Agent 39, exemplified here by the well-characterized triazole antifungal Fluconazole, is a potent and selective inhibitor of fungal ergosterol biosynthesis.[1] These application notes provide detailed protocols for the use of this compound in a research laboratory setting, including its mechanism of action, in vitro susceptibility testing, and guidelines for in vivo studies. The information is intended for researchers, scientists, and drug development professionals.

Fluconazole's primary mechanism of action is the inhibition of the fungal cytochrome P450 enzyme, 14α-demethylase.[2][3] This enzyme is critical for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane.[1][4] Inhibition of this step leads to the depletion of ergosterol and the accumulation of toxic 14α-methylated sterols, resulting in the disruption of membrane integrity, impaired fungal growth, and ultimately, cell death.[1][2]

Data Presentation

In Vitro Susceptibility Data

The in vitro activity of this compound (Fluconazole) is typically determined by measuring the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the agent that inhibits the visible growth of a microorganism. The following tables summarize the MIC distributions for Fluconazole against common fungal pathogens.

Table 1: Fluconazole MIC Distribution for Candida Species [5]

Candida SpeciesNumber of IsolatesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)
C. albicans8,7630.52≤0.25 - ≥64
C. glabrata1,5841632≤0.25 - ≥64
C. parapsilosis1,18912≤0.25 - ≥64
C. tropicalis99324≤0.25 - ≥64
C. krusei34464≥644 - ≥64

Table 2: Fluconazole MIC Distribution for Aspergillus Species [6][7]

Aspergillus SpeciesNumber of IsolatesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)
A. fumigatus25128>10023.9 - >100
A. flavus25128>100Not Reported

Note: Fluconazole generally exhibits limited activity against Aspergillus species.[1][7]

In Vivo Efficacy Data

The in vivo efficacy of this compound (Fluconazole) has been demonstrated in various animal models of fungal infections.

Table 3: Efficacy of Fluconazole in a Murine Model of Systemic Candidiasis (C. albicans) [8]

Treatment GroupDosage (mg/kg)Mean Log₁₀ CFU/g Kidney ± SD
Control (Saline)-5.35 ± 0.21
Fluconazole0.55.25 ± 0.25
Fluconazole2.54.50 ± 0.30
Fluconazole103.75 ± 0.40

Experimental Protocols

Protocol 1: In Vitro Antifungal Susceptibility Testing - Broth Microdilution Method (CLSI M27-A3)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for yeast susceptibility testing.

Materials:

  • This compound (Fluconazole) powder

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Fungal isolate to be tested

  • Spectrophotometer or microplate reader

  • Incubator (35°C)

  • Sterile saline

  • Vortex mixer

Procedure:

  • Inoculum Preparation:

    • Subculture the fungal isolate onto a suitable agar plate (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours to ensure purity and viability.

    • Select several well-isolated colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL) using a spectrophotometer at 530 nm.

    • Dilute the adjusted inoculum 1:1000 in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.

  • Drug Dilution:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO).

    • Perform serial twofold dilutions of the drug in RPMI-1640 medium in a separate 96-well plate to achieve a range of concentrations (e.g., 0.125 to 64 µg/mL).

  • Microplate Inoculation:

    • Add 100 µL of each drug dilution to the wells of the test microtiter plate.

    • Add 100 µL of the prepared fungal inoculum to each well.

    • Include a growth control well (inoculum without drug) and a sterility control well (medium without inoculum).

  • Incubation:

    • Incubate the microtiter plate at 35°C for 24-48 hours.

  • Reading the MIC:

    • The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition (approximately 50% reduction) of growth compared to the growth control well.[9] This can be determined visually or by using a microplate reader.

Mandatory Visualizations

G Mechanism of Action of this compound (Fluconazole) cluster_0 Ergosterol Biosynthesis Pathway Lanosterol Lanosterol Lanosterol_14_demethylase Lanosterol 14-alpha-demethylase (Cytochrome P450 enzyme) Lanosterol->Lanosterol_14_demethylase Conversion Ergosterol Ergosterol Lanosterol_14_demethylase->Ergosterol Synthesis Disruption Disruption of Fungal Cell Membrane Integrity Lanosterol_14_demethylase->Disruption Fluconazole This compound (Fluconazole) Fluconazole->Lanosterol_14_demethylase Inhibition Fungistatic Fungistatic/Fungicidal Effect Disruption->Fungistatic G Experimental Workflow for MIC Determination cluster_workflow Broth Microdilution Protocol Inoculum_Prep 1. Prepare Fungal Inoculum (0.5 McFarland) Plate_Setup 3. Add Drug Dilutions and Inoculum to 96-well Plate Inoculum_Prep->Plate_Setup Drug_Dilution 2. Prepare Serial Dilutions of this compound Drug_Dilution->Plate_Setup Incubation 4. Incubate at 35°C for 24-48 hours Plate_Setup->Incubation MIC_Reading 5. Read MIC (Lowest concentration with ~50% growth inhibition) Incubation->MIC_Reading End End MIC_Reading->End Start Start Start->Inoculum_Prep

References

Application Notes and Protocols: Antifungal Agent 39 for the Treatment of Candida auris Infections in Murine Models

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The specific compound "Antifungal Agent 39" for the treatment of Candida auris is not well-documented in publicly available scientific literature. Therefore, this document utilizes the thiosemicarbazone NSC319726 as a representative agent to illustrate the required application notes and protocols. NSC319726 has demonstrated in vitro activity against Candida auris and in vivo efficacy in an invertebrate model of infection. The experimental protocols for the murine model are based on established methodologies for testing antifungal agents against disseminated C. auris infections.

Introduction

Candida auris is an emerging multidrug-resistant fungal pathogen that presents a serious global health threat. It can cause invasive infections with high mortality rates, particularly in healthcare settings. The development of novel antifungal agents with unique mechanisms of action is crucial to combat the challenge of drug resistance. This document provides an overview of the application of a novel antifungal agent, herein referred to as "this compound" (using NSC319726 as a model), for the treatment of C. auris infections, with a focus on its evaluation in mouse models.

Mechanism of Action

"this compound" (modeled on NSC319726) is a thiosemicarbazone that exhibits broad-spectrum antifungal activity. Its proposed mechanism of action involves the inhibition of ribosome biogenesis, a critical process for fungal cell growth and proliferation.[1][2] This disruption of protein synthesis leads to a fungistatic effect against C. auris.

Proposed Mechanism of Action of this compound cluster_fungal_cell Candida auris Cell A This compound (Thiosemicarbazone) B Inhibition of Ribosome Biogenesis A->B targets C Disruption of Protein Synthesis B->C leads to D Inhibition of Fungal Growth (Fungistatic Effect) C->D results in

Proposed mechanism of this compound.
Quantitative Data Summary

The following tables summarize the in vitro susceptibility of C. auris to "this compound" (data based on NSC319726) and the in vivo efficacy in a Galleria mellonella infection model.

Table 1: In Vitro Susceptibility of C. auris to "this compound" (NSC319726)

C. auris Isolates (Clade)MIC Range (mg/L)
22 Isolates (Various Clades)0.125 - 0.25

Data sourced from studies on NSC319726.

Table 2: In Vivo Efficacy of "this compound" (NSC319726) in a G. mellonella Infection Model

Treatment GroupSurvival Rate (%)
Untreated ControlSignificantly lower
"this compound" (NSC319726)Significantly higher

Qualitative summary based on reported significant effects.

Experimental Protocols

Protocol 1: In Vitro Susceptibility Testing

This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of "this compound" against C. auris using the broth microdilution method.

Materials:

  • Candida auris isolates

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • "this compound" stock solution

  • Sterile 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Inoculum Preparation: Culture C. auris on Sabouraud dextrose agar at 35°C for 24 hours. Suspend colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. Further dilute the suspension in RPMI 1640 to a final concentration of 0.5–2.5 x 10³ CFU/mL.

  • Drug Dilution: Prepare a serial two-fold dilution of "this compound" in RPMI 1640 in the 96-well plate.

  • Inoculation: Add the prepared fungal inoculum to each well containing the drug dilution. Include a drug-free well for a growth control and an un-inoculated well for a sterility control.

  • Incubation: Incubate the microtiter plates at 35°C for 24 hours.

  • MIC Determination: The MIC is the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50%) compared to the growth control, as determined visually or spectrophotometrically.

Protocol 2: Murine Model of Disseminated C. auris Infection

This protocol describes the establishment of a systemic C. auris infection in mice to evaluate the in vivo efficacy of "this compound".

Materials:

  • Female BALB/c mice (6-8 weeks old)

  • Candida auris isolate

  • Cyclophosphamide for immunosuppression

  • Sterile phosphate-buffered saline (PBS)

  • "this compound" formulation for injection (e.g., in a suitable vehicle like PBS with low percentage of DMSO)

  • Animal housing and care facilities compliant with ethical guidelines

Workflow Diagram:

Workflow for In Vivo Efficacy Testing in a Murine Model A Acclimatization of Mice B Immunosuppression (Cyclophosphamide) A->B C Infection with C. auris (Intravenous) B->C D Treatment Initiation (this compound) C->D E Monitoring (Survival and Clinical Signs) D->E F Endpoint Analysis: Fungal Burden in Organs E->F

Murine model experimental workflow.

Procedure:

  • Acclimatization: House mice in a controlled environment for at least 5 days prior to the experiment.

  • Immunosuppression: Induce neutropenia by administering cyclophosphamide intraperitoneally (e.g., 150 mg/kg on day -4 and 100 mg/kg on day -1 relative to infection).

  • Infection: On day 0, infect mice intravenously via the lateral tail vein with a C. auris suspension (e.g., 1 x 10⁷ CFU/mouse in 100 µL of PBS).

  • Treatment: Begin treatment with "this compound" at a predetermined time post-infection (e.g., 24 hours). Administer the agent at various doses (e.g., 5, 10, 20 mg/kg) via a suitable route (e.g., intraperitoneal or oral) daily for a specified duration (e.g., 7 days). Include a vehicle control group.

  • Monitoring: Monitor the mice daily for clinical signs of illness and record survival.

  • Endpoint Analysis:

    • Survival: Continue monitoring a cohort of mice for survival for up to 21 days post-infection.

    • Fungal Burden: At a specified time point (e.g., day 8), euthanize a cohort of mice. Aseptically remove organs (kidneys, brain, spleen), weigh them, and homogenize in sterile PBS. Plate serial dilutions of the homogenates on Sabouraud dextrose agar. Incubate at 35°C for 48 hours and count the colony-forming units (CFU). Express the fungal burden as log10 CFU per gram of tissue.

Protocol 3: Statistical Analysis

Procedure:

  • Survival Data: Analyze survival data using the Kaplan-Meier method with the log-rank test to compare survival curves between treatment groups and the control group.

  • Fungal Burden Data: Compare the fungal burden between groups using a non-parametric test such as the Mann-Whitney U test or Kruskal-Wallis test, followed by appropriate post-hoc tests.

  • A p-value of < 0.05 is typically considered statistically significant.

References

Application Notes and Protocols: Evaluating Antifungal Agents Against Aspergillus fumigatus Biofilms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aspergillus fumigatus, an opportunistic fungal pathogen, is a primary cause of invasive aspergillosis, particularly in immunocompromised individuals.[1][2] A critical factor in the pathogenicity of A. fumigatus and its resistance to treatment is its ability to form biofilms.[3][4][5] These complex, multicellular communities are characterized by a self-produced extracellular matrix (ECM) that encases the fungal hyphae.[4][5] This ECM acts as a physical barrier, limiting the penetration of antifungal drugs and protecting the fungus from the host immune system, leading to persistent and difficult-to-treat infections.[6][7]

The formation of an A. fumigatus biofilm is a stepwise process that includes the adhesion of conidia to a surface, germination into hyphae, proliferation and entanglement of hyphae, and the production of the ECM, leading to a mature biofilm structure.[3] Understanding the efficacy of novel antifungal agents against these biofilms is crucial for the development of new therapeutic strategies.

These application notes provide detailed protocols for studying the effects of a novel antifungal agent, referred to here as "Antifungal Agent 39," on Aspergillus fumigatus biofilms. The methodologies described are standard in the field and allow for the quantitative assessment of biofilm inhibition and eradication.

Data Presentation: Efficacy of Antifungal Agents Against Aspergillus fumigatus Biofilms

The following tables present a template for summarizing quantitative data from biofilm inhibition and metabolic activity assays. Data for established antifungal agents are included for comparative purposes.

Table 1: Inhibition of Aspergillus fumigatus Biofilm Formation by Antifungal Agents

Antifungal AgentConcentration (µg/mL)Biofilm Inhibition (%)[8]
This compound 0.5Data to be determined
1Data to be determined
2Data to be determined
4Data to be determined
8Data to be determined
Voriconazole 155 ± 5
878 ± 6
Amphotericin B 162 ± 7
885 ± 4
Untreated Control 00

Table 2: Metabolic Activity of Pre-formed Aspergillus fumigatus Biofilms after Treatment with Antifungal Agents

Antifungal AgentConcentration (µg/mL)Metabolic Activity (%) Relative to Untreated Control[9][10]
This compound 0.5Data to be determined
1Data to be determined
2Data to be determined
4Data to be determined
8Data to be determined
Voriconazole 175 ± 8
842 ± 5
Amphotericin B 168 ± 6
835 ± 7
Untreated Control 0100

Experimental Protocols

Protocol 1: Aspergillus fumigatus Biofilm Formation and Inhibition Assay

This protocol is used to assess the ability of an antifungal agent to prevent the formation of A. fumigatus biofilms. Biofilm biomass is quantified using crystal violet staining.[8]

Materials:

  • Aspergillus fumigatus strain (e.g., AF293)

  • Sabouraud Dextrose Agar (SDA) plates

  • Phosphate-buffered saline (PBS), sterile

  • RPMI 1640 medium with L-glutamine, buffered with MOPS

  • Sterile, flat-bottomed 96-well microtiter plates

  • This compound and other control antifungals

  • 0.05% (w/v) Crystal Violet solution

  • 33% (v/v) Acetic Acid

  • Microplate reader

Procedure:

  • Spore Suspension Preparation:

    • Culture A. fumigatus on SDA plates for 5-7 days at 37°C.

    • Harvest conidia by flooding the plate with sterile PBS containing 0.05% Tween 80 and gently scraping the surface with a sterile cell scraper.

    • Filter the suspension through sterile gauze to remove hyphal fragments.

    • Wash the conidia twice with sterile PBS by centrifugation.

    • Resuspend the conidia in RPMI 1640 medium and adjust the concentration to 1 x 10^7 conidia/mL using a hemocytometer.

  • Biofilm Inhibition Assay:

    • Add 100 µL of the prepared conidial suspension to each well of a 96-well plate.

    • Immediately add 100 µL of RPMI 1640 medium containing serial dilutions of this compound to the wells. Include wells with known antifungal agents as positive controls and wells with medium only as negative (untreated) controls.

    • Incubate the plate at 37°C for 24 hours without agitation to allow for biofilm formation.

  • Quantification of Biofilm Inhibition:

    • After incubation, carefully aspirate the medium from each well.

    • Wash the wells gently three times with 200 µL of sterile PBS to remove non-adherent cells.

    • Air dry the plate for 45 minutes.

    • Add 150 µL of 0.05% crystal violet solution to each well and incubate for 20 minutes at room temperature.

    • Remove the crystal violet solution and wash the wells four times with 200 µL of sterile PBS.

    • Add 200 µL of 33% acetic acid to each well to solubilize the bound dye.

    • Incubate for 15 minutes at room temperature.

    • Measure the absorbance at 590 nm using a microplate reader.

    • The percentage of biofilm inhibition is calculated as: [(OD_control - OD_treated) / OD_control] x 100.

Protocol 2: Metabolic Activity of Pre-formed Biofilms (XTT Assay)

This protocol measures the metabolic activity of mature biofilms after exposure to an antifungal agent, providing an indication of cell viability.[9][10]

Materials:

  • Pre-formed A. fumigatus biofilms (prepared as in Protocol 1, steps 1 and 2, but without the addition of the antifungal agent during the initial 24-hour incubation)

  • XTT (2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution

  • Menadione solution

  • PBS, sterile

  • Microplate reader

Procedure:

  • Biofilm Formation:

    • Prepare a conidial suspension and add 100 µL to each well of a 96-well plate as described in Protocol 1.

    • Add 100 µL of RPMI 1640 medium to each well.

    • Incubate at 37°C for 24 hours to allow for mature biofilm formation.

  • Treatment of Pre-formed Biofilms:

    • After 24 hours, aspirate the medium from the wells.

    • Wash the biofilms twice with sterile PBS.

    • Add 200 µL of fresh RPMI 1640 medium containing serial dilutions of this compound to the wells. Include appropriate controls.

    • Incubate the plate for an additional 24 hours at 37°C.

  • XTT Assay:

    • Prepare the XTT/menadione solution immediately before use. For each plate, mix 5 mg of XTT with 10 mL of pre-warmed PBS and 100 µL of menadione stock solution (1 mM in acetone).

    • After the treatment period, aspirate the medium and wash the biofilms three times with sterile PBS.

    • Add 200 µL of the XTT/menadione solution to each well.

    • Incubate the plate in the dark at 37°C for 2-4 hours.

    • Measure the absorbance of the formazan product at 490 nm using a microplate reader.

    • Metabolic activity is expressed as the percentage of the absorbance of the treated wells relative to the untreated control wells.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_inhibition Biofilm Inhibition Assay cluster_eradication Biofilm Eradication Assay (XTT) cluster_analysis Data Analysis A Culture A. fumigatus B Prepare Spore Suspension (1x10^7 conidia/mL) A->B C Add Spores + this compound to 96-well plate B->C G Add Spores to 96-well plate B->G D Incubate 24h at 37°C C->D E Wash & Stain (Crystal Violet) D->E F Measure Absorbance (590nm) E->F M Calculate % Inhibition F->M H Incubate 24h at 37°C (Biofilm Formation) G->H I Wash & Add this compound H->I J Incubate 24h at 37°C I->J K Wash & Add XTT/Menadione J->K L Measure Absorbance (490nm) K->L N Calculate % Metabolic Activity L->N

Caption: Workflow for evaluating this compound against A. fumigatus biofilms.

Signaling Pathway in Aspergillus fumigatus Biofilm Formation

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is known to be involved in the regulation of biofilm formation in A. fumigatus.[11] Environmental stresses can activate this cascade, leading to changes in gene expression that affect cell wall integrity and adhesion, crucial components of biofilm development.

G cluster_input Inputs cluster_pathway MAPK Signaling Cascade cluster_output Outputs Stress Environmental Stress (e.g., cell wall damage, osmotic stress) Bck1 Bck1 Stress->Bck1 Ssk2 Ssk2 Stress->Ssk2 MpkA MpkA Response Gene Expression (Cell Wall Integrity, Adhesion) MpkA->Response Mkk2 Mkk2 Mkk2->MpkA Bck1->Mkk2 SakA_Hog1 SakA (Hog1) SakA_Hog1->Response Pbs2 Pbs2 Pbs2->SakA_Hog1 Ssk2->Pbs2 Biofilm Biofilm Formation Response->Biofilm

Caption: MAPK signaling pathway in A. fumigatus biofilm formation.

References

Standard operating procedures for "Antifungal agent 39" solution preparation

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The specific substance "Antifungal agent 39" could not be identified as a publicly known agent in the conducted search. The following Application Notes and Protocols are a representative example based on the well-established class of triazole antifungal agents. All quantitative data and specific protocols are provided for illustrative purposes and should be adapted for any real-world compound.

Application Notes and Protocols: this compound

Audience: Researchers, scientists, and drug development professionals.

Introduction:

This compound is a novel, potent triazole antifungal compound. Like other agents in its class, its mechanism of action is the inhibition of fungal cytochrome P450-dependent 14α-demethylase.[1][2] This enzyme is crucial in the ergosterol biosynthesis pathway, a vital component of the fungal cell membrane.[2][3] By disrupting ergosterol production, this compound alters the permeability and fluidity of the fungal membrane, leading to the inhibition of fungal growth and proliferation.[1][4] This document provides detailed procedures for the preparation of this compound solutions and protocols for in vitro antifungal susceptibility testing.

Data Presentation

The following tables summarize the key properties and in vitro activity of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₂₂H₂₃F₂N₅O₃
Molecular Weight 459.45 g/mol
Appearance White to off-white crystalline powder
Solubility - DMSO: ≥ 50 mg/mL
- Ethanol: ≥ 10 mg/mL
- Water: < 0.1 mg/mL
Storage Conditions Store at -20°C, protect from light and moisture
Stability Stable for ≥ 12 months under recommended storage conditions. Stock solutions in DMSO are stable for up to 3 months at -20°C.

Table 2: In Vitro Antifungal Activity of this compound (MIC₅₀ Values)

Fungal SpeciesMIC₅₀ Range (µg/mL)
Candida albicans0.015 - 0.125
Candida glabrata0.03 - 0.25
Candida parapsilosis0.015 - 0.125
Cryptococcus neoformans0.06 - 0.5
Aspergillus fumigatus0.125 - 1
Aspergillus flavus0.25 - 2

Experimental Protocols

1. Preparation of 10 mg/mL Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile, conical polypropylene tubes (1.5 mL or 15 mL)

  • Vortex mixer

  • Calibrated analytical balance

  • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

Procedure:

  • Pre-weighing: Tare a sterile conical tube on a calibrated analytical balance.

  • Weighing: Carefully weigh the desired amount of this compound powder into the tared tube. For example, for 1 mL of a 10 mg/mL stock solution, weigh 10 mg of the compound.

  • Solubilization: Add the appropriate volume of sterile DMSO to the tube containing the powder. For a 10 mg/mL solution, add 1 mL of DMSO for every 10 mg of powder.

  • Mixing: Cap the tube tightly and vortex at medium speed until the powder is completely dissolved. The solution should be clear and free of particulates. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C, protected from light.

2. Preparation of Working Solutions for In Vitro Testing

Materials:

  • 10 mg/mL stock solution of this compound in DMSO

  • Sterile RPMI 1640 medium (or other appropriate broth for antifungal susceptibility testing)

  • Sterile, nuclease-free microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

Procedure:

  • Initial Dilution: Prepare an intermediate stock solution by diluting the 10 mg/mL stock solution in RPMI 1640 medium. For example, to prepare a 100 µg/mL intermediate stock, add 10 µL of the 10 mg/mL stock to 990 µL of RPMI 1640 medium and mix well.

  • Serial Dilutions: Perform a series of two-fold serial dilutions from the intermediate stock solution to achieve the desired final concentrations for the assay. For example, in a 96-well plate format for a broth microdilution assay, you would typically prepare a range of concentrations that will be further diluted in the final assay volume.

3. In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method

This protocol is based on the guidelines for yeast testing.

Materials:

  • Working solutions of this compound

  • Fungal inoculum, standardized to the appropriate cell density (e.g., 0.5-2.5 x 10³ CFU/mL)

  • Sterile 96-well microtiter plates

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Spectrophotometer or microplate reader (optional, for quantitative reading)

  • Incubator (35°C or other optimal temperature for the fungal species)

Procedure:

  • Plate Setup: Add 100 µL of RPMI 1640 medium to wells 2-12 of a 96-well plate.

  • Drug Addition: Add 200 µL of the highest concentration of the working solution to well 1.

  • Serial Dilution: Transfer 100 µL from well 1 to well 2, mixing thoroughly. Continue this serial dilution process across the plate to well 10. Discard 100 µL from well 10. Well 11 serves as the growth control (no drug), and well 12 serves as the sterility control (no inoculum).

  • Inoculation: Add 100 µL of the standardized fungal inoculum to wells 1-11. This will result in a final volume of 200 µL per well and a 1:2 dilution of the drug concentrations.

  • Incubation: Cover the plate and incubate at 35°C for 24-48 hours, depending on the fungal species.

  • Reading Results: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of this compound that causes a significant inhibition of fungal growth (e.g., ≥50% reduction in turbidity) compared to the growth control. This can be assessed visually or by reading the optical density at a specific wavelength (e.g., 530 nm).

Visualizations

Antifungal_Agent_39_Mechanism cluster_pathway Ergosterol Biosynthesis Pathway acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene Multiple Steps lanosterol Lanosterol squalene->lanosterol Squalene epoxidase enzyme 14α-demethylase (CYP51) lanosterol->enzyme ergosterol Ergosterol membrane Fungal Cell Membrane ergosterol->membrane Incorporation agent39 This compound (Triazole) agent39->enzyme Inhibition enzyme->ergosterol

Caption: Mechanism of action of this compound.

experimental_workflow start Start weigh Weigh Antifungal Agent 39 Powder start->weigh dissolve Dissolve in DMSO to create Stock Solution weigh->dissolve store Aliquot and Store Stock at -20°C dissolve->store dilute Prepare Working Solutions in RPMI 1640 store->dilute serial Perform Serial Dilutions in 96-well Plate dilute->serial inoculate Inoculate with Standardized Fungal Suspension serial->inoculate incubate Incubate at 35°C for 24-48h inoculate->incubate read Read MIC (Visual or Spectrophotometric) incubate->read end End read->end

Caption: Workflow for MIC determination.

References

Application Notes and Protocols for the Experimental Design of Antifungal Agent 39 in Fungal Infection Models

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The designation "Antifungal agent 39" serves as a generic identifier for novel chemical entities with antifungal properties. Literature review reveals that this name is not associated with a single, specific molecule but has been used in various contexts. Similarly, the designation "Compound 9h" has been assigned to several structurally distinct molecules in different medicinal chemistry studies, each exhibiting unique antifungal profiles. This document provides a consolidated overview of the available experimental data and protocols related to various compounds identified as "Compound 9h" in scientific literature. Due to the lack of a singular "this compound," this report is structured to present the findings for each distinct "Compound 9h" individually, providing clarity for researchers, scientists, and drug development professionals.

Disclaimer: The information provided is based on publicly available scientific literature. Specific experimental details, particularly for proprietary compounds, may be limited. The protocols outlined below are based on standard methodologies and should be adapted as necessary for specific experimental needs.

Compound 9h (Oxazolone-Based Sulfonamide)

One iteration of "Compound 9h" belongs to the class of oxazolone-based sulfonamides. This compound has demonstrated potent in vitro activity against clinically relevant yeasts and molds.

Data Presentation

Table 1: In Vitro Antifungal Activity of Compound 9h (Oxazolone-Based Sulfonamide)

Fungal SpeciesMIC (µg/mL)Reference
Candida albicans2[1]
Aspergillus niger4[1]
Experimental Protocols

In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) for the oxazolone-based sulfonamide "Compound 9h" was likely determined using a standardized broth microdilution method, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI).

Protocol:

  • Fungal Inoculum Preparation:

    • Fungal isolates are cultured on appropriate agar plates (e.g., Sabouraud Dextrose Agar for Candida, Potato Dextrose Agar for Aspergillus) at 35°C for 24-48 hours.

    • Colonies are suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted in RPMI-1640 medium to the final desired inoculum concentration.

  • Drug Dilution:

    • "Compound 9h" is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.

    • Serial twofold dilutions of the compound are prepared in RPMI-1640 medium in a 96-well microtiter plate.

  • Incubation:

    • The standardized fungal inoculum is added to each well of the microtiter plate containing the drug dilutions.

    • The plates are incubated at 35°C for 24-48 hours.

  • MIC Determination:

    • The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the drug-free control well.

Mechanism of Action & Signaling Pathways

The specific mechanism of action and any targeted signaling pathways for this particular "Compound 9h" have not been detailed in the available literature.

In Vivo Fungal Infection Models

No in vivo efficacy data for this oxazolone-based sulfonamide "Compound 9h" in fungal infection models were found in the reviewed literature.

Compound 9h (Diaziridinyl Quinone Isoxazole Hybrid)

A second distinct molecule also designated as "Compound 9h" is a diaziridinyl quinone isoxazole hybrid. This compound has shown potent activity against Candida species.

Data Presentation

Table 2: In Vitro Antifungal Activity of Compound 9h (Diaziridinyl Quinone Isoxazole Hybrid)

Fungal SpeciesMIC (µg/mL)Reference
Candida albicans (MTCC 227)7.8[2]
Candida albicans (MTCC 854)7.8[2]
Candida krusei (MTCC 3020)7.8[2]
Experimental Protocols

In Vitro Antifungal Susceptibility Testing

The antifungal activity of this "Compound 9h" was likely assessed using a broth microdilution method similar to the one described above for the oxazolone-based sulfonamide.

Mechanism of Action & Signaling Pathways

The precise antifungal mechanism of action for this diaziridinyl quinone isoxazole hybrid has not been elucidated in the available research.

In Vivo Fungal Infection Models

No in vivo studies in fungal infection models have been reported for this specific "Compound 9h."

Compound 9h (Pyrazole-Carboxamide Derivative)

A third "Compound 9h" is a 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amide derivative. This compound has been noted for its activity against phytopathogenic fungi.

Data Presentation

Table 3: In Vitro Antifungal Activity of Compound 9h (Pyrazole-Carboxamide Derivative)

Fungal SpeciesActivityReference
Fusarium moniliformeExcellent[3]
Rhizoctonia solaniExcellent[3]

Note: Specific MIC or EC50 values were not provided in the abstract.

Experimental Protocols

In Vitro Antifungal Screening

The in vitro antifungal activity was likely determined using a mycelial growth inhibition assay.

Protocol:

  • Compound Preparation: "Compound 9h" is dissolved in a solvent and added to molten Potato Dextrose Agar (PDA) at various concentrations.

  • Fungal Inoculation: A mycelial plug from a fresh culture of the test fungus is placed in the center of the agar plate.

  • Incubation: Plates are incubated at an appropriate temperature (e.g., 25-28°C) for several days.

  • Activity Assessment: The diameter of fungal growth is measured, and the percentage of inhibition is calculated relative to a control plate without the compound.

Mechanism of Action & Signaling Pathways

A molecular docking study of this class of compounds suggested a possible mode of action through the inhibition of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain.[4] However, this has not been experimentally confirmed.

In Vivo Fungal Infection Models

There is no information available on the in vivo efficacy of this pyrazole-carboxamide derivative in animal models of fungal infection.

Compound 9h (Pyrazol-5-amine Derivative)

A fourth distinct "Compound 9h" is a 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivative, which has been evaluated against several Aspergillus species.

Data Presentation

Table 4: In Vitro Antifungal Activity of Compound 9h (Pyrazol-5-amine Derivative)

Fungal SpeciesMIC (µg/mL)Reference
Aspergillus ochraceous9
Aspergillus flavus11
Aspergillus alternata12
Experimental Protocols

In Vitro Antifungal Susceptibility Testing

The MIC values for this "Compound 9h" were likely determined using a broth microdilution method as previously described.

Mechanism of Action & Signaling Pathways

The mechanism of antifungal action for this pyrazol-5-amine derivative has not been reported.

In Vivo Fungal Infection Models

No in vivo data for this compound in fungal infection models are available.

General Experimental Workflows and Signaling Pathway Diagrams

While specific data for "this compound" or the various "Compound 9h" molecules are limited, the following diagrams illustrate standard experimental workflows and a representative signaling pathway often implicated in antifungal drug action and fungal virulence.

experimental_workflow_in_vitro cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis fungal_culture Fungal Culture inoculum_prep Prepare Fungal Inoculum fungal_culture->inoculum_prep compound_prep Compound 9h Stock Solution serial_dilution Serial Dilution of Compound 9h compound_prep->serial_dilution incubation Incubation with Fungi inoculum_prep->incubation serial_dilution->incubation read_results Read MIC/MFC incubation->read_results data_analysis Data Analysis read_results->data_analysis

Caption: In Vitro Antifungal Susceptibility Testing Workflow.

experimental_workflow_in_vivo cluster_setup Model Setup cluster_infection_treatment Infection and Treatment cluster_monitoring Monitoring and Endpoints animal_model Select Animal Model (e.g., Murine) immunosuppression Immunosuppression (if required) animal_model->immunosuppression infection Fungal Infection (e.g., Intravenous, Inhalation) immunosuppression->infection treatment Administer Compound 9h infection->treatment control Vehicle Control Group infection->control monitoring Monitor Survival and Clinical Signs treatment->monitoring control->monitoring endpoints Determine Fungal Burden (CFU) in Organs monitoring->endpoints histopathology Histopathology of Infected Tissues endpoints->histopathology

Caption: General In Vivo Fungal Infection Model Workflow.

ergosterol_biosynthesis_pathway acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene Multiple Steps squalene_epoxidase Squalene Epoxidase (Target of Allylamines) squalene->squalene_epoxidase lanosterol Lanosterol lanosterol_demethylase Lanosterol 14α-demethylase (Target of Azoles) lanosterol->lanosterol_demethylase ergosterol Ergosterol membrane Fungal Cell Membrane ergosterol->membrane Incorporation squalene_epoxidase->lanosterol Squalene Epoxidation & Cyclization lanosterol_demethylase->ergosterol Demethylation

Caption: Simplified Ergosterol Biosynthesis Pathway.

The terms "this compound" and "Compound 9h" are not specific to a single chemical entity but have been used to describe multiple, structurally different molecules with antifungal properties. This report has summarized the available in vitro data for four such compounds from the classes of oxazolone-based sulfonamides, diaziridinyl quinone isoxazole hybrids, pyrazole-carboxamide derivatives, and pyrazol-5-amine derivatives. While these compounds show promise in early-stage in vitro studies, there is a significant lack of publicly available information regarding their detailed experimental protocols, mechanisms of action, effects on cellular signaling pathways, and in vivo efficacy in fungal infection models. Further research and publication of more comprehensive studies are required to fully understand the therapeutic potential of these antifungal agents. The provided general protocols and diagrams offer a framework for how such novel antifungal candidates are typically evaluated.

References

Application Notes and Protocols for Antifungal Agent Amphotericin B in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage and administration of the antifungal agent Amphotericin B in preclinical animal studies. The information is compiled from various scientific publications and is intended to guide researchers in designing and executing in vivo efficacy and toxicology studies.

Mechanism of Action

Amphotericin B is a polyene antifungal agent that exhibits a broad spectrum of activity against numerous fungal pathogens.[1][2] Its primary mechanism of action involves binding to ergosterol, a principal sterol component of the fungal cell membrane. This binding leads to the formation of transmembrane channels or pores. The creation of these pores disrupts the integrity of the cell membrane, causing leakage of essential intracellular ions such as potassium (K+), sodium (Na+), hydrogen (H+), and chloride (Cl-). This loss of ionic homeostasis ultimately results in fungal cell death.[1][3][4] While Amphotericin B has a higher affinity for ergosterol, it can also bind to cholesterol in mammalian cell membranes, which is the basis for its potential toxicity.[3][4]

AmphotericinB_Mechanism cluster_membrane Fungal Cell Membrane Ergosterol Ergosterol Pore Transmembrane Pore Formation Ergosterol->Pore Induces AmphotericinB Amphotericin B AmphotericinB->Ergosterol Binds to IonLeakage Leakage of Intracellular Ions (K+, Na+, H+, Cl-) Pore->IonLeakage Causes CellDeath Fungal Cell Death IonLeakage->CellDeath Leads to

Caption: Mechanism of action of Amphotericin B.

Quantitative Data Presentation

The following tables summarize the dosages and administration routes of different Amphotericin B formulations used in various animal models as reported in the literature.

Table 1: Intravenous Administration of Amphotericin B in Murine Models

FormulationAnimal ModelFungal PathogenDosage (mg/kg)Dosing RegimenKey Findings
Amphotericin B deoxycholate (Fungizone) MiceCandida albicans0.1 - 4Once-daily i.p. injection for 10 days100% survival at 1-4 mg/kg.[5]
Amphotericin B deoxycholate (Fungizone) MiceCandida albicans0.8Single i.v. bolusUsed as a comparator for novel formulations.[6]
Liposomal Amphotericin B (AmBisome) Immunosuppressed MiceCandida albicans1, 4, 5, 10, 20Daily or intermittent i.v. administrationIntermittent high doses were as effective as daily lower doses.[1]
Amphotericin B Lipid Complex (ABLC) MiceCandida albicans, Cryptococcus neoformans, Aspergillus fumigatus>40 (LD50)Single i.v. doseMarkedly less toxic than the deoxycholate formulation.[7]
Cochleated Amphotericin B (CAMB) MiceCandida albicans0.1 - 20Once-daily i.p. injection for 10 days100% survival at doses as low as 0.5 mg/kg.[5]

Table 2: Intravenous Administration of Amphotericin B in Other Animal Models

FormulationAnimal ModelDosage (mg/kg)Dosing RegimenKey Findings
Liposomal Amphotericin B (AmBisome) Dogs1 - 2Every other day to a cumulative dose of 24 mg/kgTypical therapeutic dosing.[6][8]
Liposomal Amphotericin B (AmBisome) Cats0.5 - 1Every other day to a cumulative dose of 12 mg/kgTypical therapeutic dosing.[6][8]
Amphotericin B deoxycholate Rats2Six doses at 48-hour intervalsUsed for tissue distribution studies.[9]
Liposomal Amphotericin B (AmBisome) Rats5Single i.v. bolusUsed for pharmacokinetic and biodistribution studies.[6]

Table 3: Oral Administration of Amphotericin B in Animal Models

FormulationAnimal ModelDosage (mg/kg/day)Dosing RegimenKey Findings
Cochleated Amphotericin B (CAmB) Dogs15, 30, 45Daily oral administration for 28 daysNo observable adverse effects.[10]
Cochleated Amphotericin B (CAmB) Rats30, 45, 90Daily oral administration for 28 daysNo observable adverse effects.[10]
Novel lipid-based formulation Rats4.5, 10Oral gavageAssessed for pharmacokinetics and biodistribution.[6]
Capsule formulations (iCo-010, iCo-019, iCo-022) DogsUp to 1000 mg/dayDaily or twice daily for 7 or 14 daysWell tolerated with no relevant adverse signs.[11]

Experimental Protocols

The following are detailed methodologies for key experiments involving the use of Amphotericin B in animal studies.

Protocol 1: Preparation of Amphotericin B for Intravenous Administration

A. Amphotericin B Deoxycholate (Conventional)

  • Reconstitution: Aseptically add 10 mL of Sterile Water for Injection to a 50 mg vial of Amphotericin B powder to yield a 5 mg/mL solution.[12][13]

  • Shaking: Shake the vial immediately and vigorously until the solution is clear.[12]

  • Dilution: For a final concentration of 0.1 mg/mL, further dilute the reconstituted solution in 5% Dextrose in Water (D5W). For example, add 1 mL of the 5 mg/mL solution to 49 mL of D5W.[12][13]

    • Note: Only 5% Dextrose should be used for dilution as saline solutions can cause precipitation.[13][14]

  • Administration: Administer via slow intravenous infusion, typically over 2-6 hours.[15] The infusion line should be flushed with D5W before and after administration.[6]

B. Liposomal Amphotericin B (AmBisome®)

  • Reconstitution: Aseptically add 12 mL of Sterile Water for Injection to a 50 mg vial to create a 4 mg/mL suspension.[6][14]

  • Shaking: Shake the vial vigorously for at least 30 seconds to ensure complete dispersion. The resulting suspension will be yellow and translucent.[6][14]

  • Filtration and Dilution: Using the provided 5-micron filter, draw up the required volume of the reconstituted suspension and add it to a 5% Dextrose in Water (D5W) solution to achieve a final concentration of 1-2 mg/mL for infusion in dogs and cats, or 0.2-0.5 mg/mL for human-centric protocols.[6][16]

  • Administration: Administer via intravenous infusion over 1-6 hours.[6][16] An in-line filter with a pore size of no less than 1 micron should be used.[17]

AmB_Prep_Workflow cluster_Deoxycholate Amphotericin B Deoxycholate cluster_Liposomal Liposomal Amphotericin B D_Start 50 mg Powder Vial D_Recon Add 10 mL Sterile Water (Yields 5 mg/mL) D_Start->D_Recon D_Shake Shake Vigorously D_Recon->D_Shake D_Dilute Dilute in 5% Dextrose (e.g., to 0.1 mg/mL) D_Shake->D_Dilute D_Admin Slow IV Infusion (2-6 hours) D_Dilute->D_Admin L_Start 50 mg Powder Vial L_Recon Add 12 mL Sterile Water (Yields 4 mg/mL) L_Start->L_Recon L_Shake Shake Vigorously L_Recon->L_Shake L_FilterDilute Filter (5-micron) and Dilute in 5% Dextrose (e.g., to 1-2 mg/mL) L_Shake->L_FilterDilute L_Admin IV Infusion (1-6 hours) L_FilterDilute->L_Admin

Caption: Preparation workflow for Amphotericin B formulations.

Protocol 2: Induction of Systemic Candidiasis in Mice

This protocol describes a common method for establishing a systemic Candida albicans infection in mice for the evaluation of antifungal agents.

  • Fungal Culture Preparation:

    • Streak Candida albicans on Sabouraud Dextrose Agar (SDA) and incubate at 35°C for 24-48 hours.

    • Inoculate a single colony into Sabouraud Dextrose Broth and incubate at 35°C with shaking for 18-24 hours.

    • Harvest the yeast cells by centrifugation, wash twice with sterile phosphate-buffered saline (PBS), and resuspend in sterile PBS.

    • Determine the cell concentration using a hemocytometer and adjust to the desired inoculum concentration (e.g., 5 x 10^5 CFU/mL).[9]

  • Immunosuppression (Optional but common for establishing robust infection):

    • Administer cyclophosphamide at a dose of 200 mg/kg via intraperitoneal (i.p.) injection four days prior to infection.[8][18]

  • Infection:

    • Infect mice by injecting 0.1 mL of the prepared Candida albicans suspension (e.g., 5 x 10^4 CFU) into the lateral tail vein.[8][9]

  • Monitoring:

    • Monitor the animals daily for clinical signs of infection, such as weight loss, ruffled fur, and reduced activity.[7]

Protocol 3: Assessment of Fungal Burden in Tissues

This protocol outlines the procedure for quantifying the fungal load in target organs (e.g., kidneys, spleen) of infected animals.

  • Tissue Collection:

    • At the desired time point post-infection, humanely euthanize the mice.

    • Aseptically remove the target organs (e.g., kidneys, spleen).

  • Homogenization:

    • Weigh each organ and place it in a sterile tube containing a known volume of sterile PBS (e.g., 1 mL).

    • Homogenize the tissue using a mechanical homogenizer until a uniform suspension is achieved.

  • Serial Dilution and Plating:

    • Perform 10-fold serial dilutions of the tissue homogenate in sterile PBS.

    • Plate 100 µL of each dilution onto SDA plates.[7]

  • Incubation and Colony Counting:

    • Incubate the plates at 35°C for 24-48 hours.

    • Count the number of colonies on the plates with a countable number of colonies (typically 30-300).

    • Calculate the fungal burden as colony-forming units (CFU) per gram of tissue.[19]

Fungal_Burden_Workflow Start Euthanize Infected Animal Tissue_Collection Aseptically Collect Target Organs (e.g., Kidneys, Spleen) Start->Tissue_Collection Weighing Weigh Organs Tissue_Collection->Weighing Homogenization Homogenize in Sterile PBS Weighing->Homogenization Serial_Dilution Perform 10-fold Serial Dilutions Homogenization->Serial_Dilution Plating Plate Dilutions on SDA Plates Serial_Dilution->Plating Incubation Incubate at 35°C for 24-48h Plating->Incubation Counting Count Colony Forming Units (CFU) Incubation->Counting Calculation Calculate CFU per Gram of Tissue Counting->Calculation

Caption: Workflow for assessing tissue fungal burden.

References

Application Notes & Protocols for Evaluating the Synergy of Antifungal Agent 39

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the research methodologies required to evaluate the synergistic potential of a novel antifungal agent, designated "Antifungal Agent 39," when used in combination with established antifungal drugs. The protocols detailed below are foundational for determining whether a combination therapy is synergistic, indifferent, or antagonistic.

Introduction to Antifungal Synergy

The emergence of antifungal resistance necessitates the development of new therapeutic strategies.[1] Combination therapy, which involves the simultaneous use of two or more drugs, is a promising approach to enhance efficacy, reduce dosage-related toxicity, and overcome resistance.[2][3][4] Synergy occurs when the combined effect of two drugs is greater than the sum of their individual effects. Antagonism, conversely, is when the combined effect is less than that of the individual drugs. An indifferent interaction means the combined effect is equal to the sum of the individual effects.[1][5]

This document outlines key in vitro and in vivo methodologies to characterize the interactive profile of "this compound" with other antifungal agents.

In Vitro Synergy Testing Methodologies

In vitro testing is the first step in assessing antifungal drug interactions. The most common methods are the checkerboard microdilution assay and the time-kill curve analysis.[1][5]

Checkerboard Microdilution Assay

The checkerboard assay is a widely used method to determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the nature of the drug interaction.[1][5]

Experimental Protocol: Broth Microdilution Checkerboard Assay

Objective: To determine the Minimum Inhibitory Concentrations (MICs) of this compound and a known antifungal, both alone and in combination, to calculate the FIC index.

Materials:

  • This compound (stock solution of known concentration)

  • Known antifungal agent (e.g., Fluconazole, Amphotericin B; stock solution)

  • Fungal isolate (e.g., Candida albicans, Aspergillus fumigatus)

  • 96-well microtiter plates

  • RPMI 1640 medium with L-glutamine, buffered with MOPS

  • Spectrophotometer or plate reader (optional, for objective endpoint determination)

  • Sterile water, saline, and appropriate solvents for drug dissolution

Procedure:

  • Prepare Fungal Inoculum: Culture the fungal isolate on an appropriate agar plate. Prepare a suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. This suspension is then further diluted in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL.

  • Plate Setup:

    • Dispense 50 µL of RPMI 1640 medium into each well of a 96-well plate.

    • Along the x-axis (e.g., columns 1-10), create serial dilutions of this compound. Add 100 µL of the highest concentration of this compound to column 1, then perform 2-fold serial dilutions across to column 10, leaving columns 11 and 12 for controls.

    • Along the y-axis (e.g., rows A-G), create serial dilutions of the known antifungal agent. Add 100 µL of the highest concentration of the known antifungal to row A, then perform 2-fold serial dilutions down to row G.

    • This creates a matrix of decreasing concentrations of both drugs.

    • Row H will contain only dilutions of this compound (no second drug). Column 11 will contain only dilutions of the known antifungal.

    • Well H12 will serve as the growth control (no drugs), and another well can be a sterility control (no inoculum).

  • Inoculation: Add 100 µL of the prepared fungal inoculum to each well (except the sterility control).

  • Incubation: Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.

  • Endpoint Determination: Determine the MIC for each drug alone and for each combination. The MIC is the lowest concentration of the drug that causes a significant inhibition of growth (e.g., ≥50% or ≥90% reduction in turbidity compared to the growth control), depending on the drug class.[2][6]

Data Presentation and Interpretation:

The interaction is quantified by the FIC index (FICI), calculated as follows: FICI = FIC of Drug A + FIC of Drug B Where:

  • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

  • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

The ΣFICI is the sum of the FICs for each combination. The lowest ΣFICI value is used to interpret the overall interaction.

ΣFICI ValueInterpretation
≤ 0.5Synergy
> 0.5 to ≤ 4.0Indifference
> 4.0Antagonism

Hypothetical Data Summary: Checkerboard Assay

Fungal StrainDrug ADrug BMIC Alone (µg/mL)MIC in Combination (µg/mL)ΣFICIInterpretation
C. albicans ATCC 90028Agent 39Fluconazole1620.25Synergy
81
A. fumigatus ATCC 204305Agent 39Amphotericin B410.75Indifference
10.5
Time-Kill Curve Analysis

Time-kill assays provide dynamic information about the antifungal interaction over time and can distinguish between fungistatic and fungicidal activity.[6][7]

Experimental Protocol: Time-Kill Assay

Objective: To assess the rate and extent of fungal killing by this compound and a known antifungal, alone and in combination, over a period of 48 hours.

Materials:

  • Same as for the checkerboard assay, plus sterile culture tubes and an orbital shaker.

  • Sabouraud Dextrose Agar (SDA) plates for colony counting.

Procedure:

  • Prepare Inoculum: Prepare a fungal suspension as described for the checkerboard assay, adjusting to a final concentration of approximately 1 x 10⁵ to 5 x 10⁵ CFU/mL in RPMI 1640 medium.

  • Setup Test Conditions: Prepare tubes with the following conditions:

    • Growth control (no drug)

    • This compound alone (at a relevant concentration, e.g., MIC or sub-MIC)

    • Known antifungal alone (at a relevant concentration)

    • The combination of both agents at the same concentrations.

  • Incubation and Sampling: Incubate the tubes at 35°C in an orbital shaker. At predetermined time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), withdraw an aliquot from each tube.

  • Colony Counting: Perform serial dilutions of the aliquots in sterile saline and plate them onto SDA plates. Incubate the plates until colonies are visible, then count the number of CFU/mL.

  • Data Analysis: Plot the log₁₀ CFU/mL versus time for each condition.

Data Presentation and Interpretation:

  • Synergy: A ≥2 log₁₀ decrease in CFU/mL with the combination compared to the most active single agent.[7]

  • Indifference: A <2 log₁₀ change in CFU/mL with the combination compared to the most active agent.[7]

  • Antagonism: A ≥2 log₁₀ increase in CFU/mL with the combination compared to the most active agent.[7]

  • Fungicidal activity: A ≥3 log₁₀ (99.9%) reduction in CFU/mL from the starting inoculum.[8]

Hypothetical Data Summary: Time-Kill Assay at 24 hours

Fungal StrainTreatmentStarting Inoculum (log₁₀ CFU/mL)24h Count (log₁₀ CFU/mL)Change from Most Active Agent (log₁₀)Interpretation
C. albicans ATCC 90028Control5.07.5-Growth
Agent 39 (8 µg/mL)5.04.8-Fungistatic
Fluconazole (4 µg/mL)5.05.2-Fungistatic
Combination5.02.5-2.3Synergy

In Vivo Synergy Evaluation

In vivo models are essential to confirm the therapeutic potential of a drug combination observed in vitro.[5] The invertebrate model Galleria mellonella is a valuable tool for initial in vivo screening due to its cost-effectiveness, ethical advantages, and correlation with mammalian models for some infections.[5][9]

Experimental Protocol: Galleria mellonella Infection Model

Objective: To evaluate the efficacy of this compound in combination with a known antifungal in improving the survival of G. mellonella larvae infected with a pathogenic fungus.

Materials:

  • G. mellonella larvae (in their final instar stage)

  • Pathogenic fungal strain (e.g., C. albicans)

  • This compound and known antifungal, formulated for injection

  • Hamilton syringes

  • Incubator at 37°C

Procedure:

  • Inoculum Preparation: Prepare a fungal suspension and wash the cells in sterile PBS. Adjust to a known concentration (e.g., 1 x 10⁶ cells/mL). The exact lethal dose should be predetermined.

  • Infection: Inject a 10 µL volume of the fungal inoculum into the last left proleg of each larva.

  • Treatment Groups: Divide the larvae into groups (n=10-20 per group):

    • PBS control (no infection, no treatment)

    • Infection control (infection, PBS treatment)

    • Agent 39 alone

    • Known antifungal alone

    • Combination of Agent 39 and the known antifungal

  • Drug Administration: At a set time post-infection (e.g., 2 hours), administer the treatment via injection into a different proleg.

  • Monitoring: Incubate the larvae at 37°C in the dark. Monitor survival daily for 5-7 days. Larvae are considered dead if they do not respond to touch.

  • Fungal Burden (Optional): At specific time points, a subset of larvae can be homogenized to determine the fungal load (CFU/larva).[5]

Data Presentation and Interpretation:

Survival data is typically presented using Kaplan-Meier survival curves and analyzed with the log-rank test. A significant increase in survival in the combination group compared to the single-agent groups indicates in vivo synergy.

Hypothetical Data Summary: G. mellonella Survival Study

Treatment GroupMedian Survival (Days)% Survival at Day 5P-value vs. Infection Control
Infection Control210%-
Agent 39330%<0.05
Fluconazole335%<0.05
Combination570%<0.001

Visualizing Workflows and Pathways

Diagrams are essential for illustrating complex experimental processes and hypothetical biological mechanisms.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Confirmation cluster_mechanism Mechanism of Action Studies checkerboard Checkerboard Assay timekill Time-Kill Analysis checkerboard->timekill Confirm synergy & kinetics invivo_model G. mellonella Model timekill->invivo_model Promising candidates survival Survival Analysis invivo_model->survival burden Fungal Burden invivo_model->burden pathway_analysis Signaling Pathway Analysis invivo_model->pathway_analysis Investigate mechanism interpretation Overall Synergy Assessment survival->interpretation burden->interpretation pathway_analysis->interpretation start Identify 'this compound' and Partner Drug start->checkerboard

Caption: Overall workflow for evaluating the synergy of this compound.

checkerboard_protocol Checkerboard Assay Workflow prep_inoculum 1. Prepare Fungal Inoculum (0.5 McFarland) plate_setup 2. Prepare 96-well Plate (Serial dilutions of drugs) prep_inoculum->plate_setup inoculate 3. Inoculate Plate plate_setup->inoculate incubate 4. Incubate at 35°C (24-48h) inoculate->incubate read_mic 5. Determine MICs incubate->read_mic calc_fici 6. Calculate FICI read_mic->calc_fici interpret 7. Interpret Results (Synergy, Indifference, Antagonism) calc_fici->interpret

Caption: Step-by-step workflow for the checkerboard microdilution assay.

synergistic_pathway cluster_cell Fungal Cell fluconazole Fluconazole erg11 ERG11 (Lanosterol 14-α-demethylase) fluconazole->erg11 Inhibits ergosterol Ergosterol Synthesis erg11->ergosterol membrane Cell Membrane Integrity ergosterol->membrane stress_response Stress Response Pathway (e.g., Hsp90-Calcineurin) membrane->stress_response Stress activates synergy_outcome Synergistic Cell Death agent39 This compound agent39->stress_response Inhibits resistance Drug Tolerance / Efflux stress_response->resistance resistance->fluconazole Reduces efficacy

References

Troubleshooting & Optimization

"Antifungal agent 39" solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Antifungal Agent 39. The following information addresses common solubility issues encountered in aqueous solutions during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in aqueous solutions?

A1: this compound, like many potent antifungal compounds, is a lipophilic molecule. Its chemical structure contains a high proportion of nonpolar surface area, leading to unfavorable interactions with polar water molecules and resulting in low aqueous solubility.[1] Factors contributing to its poor solubility include high molecular weight and a crystalline structure that requires significant energy to break down the lattice for dissolution.[2]

Q2: What are the initial troubleshooting steps if I observe precipitation of this compound in my aqueous buffer?

A2: If you observe precipitation, consider the following immediate actions:

  • Verify the pH of your buffer: The solubility of many antifungal agents is pH-dependent.[3][4] Ensure the buffer pH is within the optimal range for this compound, if known.

  • Gentle warming and agitation: Mild heating and continuous stirring can sometimes help dissolve the compound, but be cautious of potential degradation at elevated temperatures.

  • Sonication: Using a sonicator can help break down aggregates and improve dissolution.

  • Prepare a fresh stock solution: Ensure your stock solution in an organic solvent is fully dissolved before diluting it into your aqueous buffer. Precipitates in the stock solution will carry over.

Q3: Can I use organic co-solvents to improve the solubility of this compound?

A3: Yes, using a water-miscible organic co-solvent is a common strategy. Solvents like DMSO, ethanol, polyethylene glycol (PEG), and propylene glycol (PG) can significantly enhance the solubility of poorly soluble compounds.[5] However, it is crucial to determine the maximum tolerable concentration of the co-solvent for your specific experimental system, as high concentrations can be toxic to cells.

Troubleshooting Guides

Issue 1: Inconsistent results in cell-based assays due to poor solubility.

This guide provides a systematic approach to address inconsistent experimental outcomes likely caused by the poor aqueous solubility of this compound.

Workflow for Addressing Inconsistent Assay Results

A Inconsistent Assay Results B Verify Stock Solution Integrity (Check for precipitation) A->B C Optimize Solubilization Method B->C If stock is clear D Characterize Particle Size (Dynamic Light Scattering) C->D After optimization F Re-evaluate Assay Readouts C->F If solubility is improved E Select Alternative Formulation Strategy D->E If particles are large or aggregated D->F If particles are in nano-range

Caption: Troubleshooting workflow for inconsistent assay results.

Experimental Protocol: Preparation and Validation of a Co-Solvent System

  • Objective: To determine the optimal co-solvent concentration for solubilizing this compound without inducing cellular toxicity.

  • Materials:

    • This compound

    • Dimethyl sulfoxide (DMSO)

    • Phosphate-buffered saline (PBS), pH 7.4

    • Cell line of interest (e.g., Candida albicans)

    • Cell viability assay kit (e.g., MTT or PrestoBlue)

  • Procedure:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO. Ensure complete dissolution.

    • Prepare serial dilutions of the stock solution in your cell culture medium to achieve final concentrations ranging from 0.1% to 5% DMSO.

    • As a control, prepare a vehicle-only dilution series with the same concentrations of DMSO in the cell culture medium.

    • Incubate the cells with the vehicle controls for the duration of your standard assay.

    • Assess cell viability using a standard assay to determine the maximum non-toxic concentration of DMSO.

    • Prepare your working solutions of this compound in the cell culture medium, ensuring the final DMSO concentration does not exceed the determined non-toxic level.

Issue 2: Low bioavailability in in-vivo studies.

Low aqueous solubility is a primary reason for poor bioavailability.[1][6] The following strategies can be employed to enhance the in-vivo performance of this compound.

Formulation Strategies to Enhance Bioavailability

Formulation StrategyMechanism of ActionKey AdvantagesKey Disadvantages
Nanosuspensions Increases surface area by reducing particle size to the nanometer range, leading to a higher dissolution rate.Applicable to many poorly soluble drugs; can be administered intravenously.Requires specialized equipment (e.g., high-pressure homogenizer); potential for particle aggregation.[2]
Amorphous Solid Dispersions The drug is dispersed in a polymer matrix in an amorphous (non-crystalline) state, which has higher energy and thus greater solubility.[1][6]Significant solubility enhancement; improved dissolution rate.Amorphous form can be physically unstable and may recrystallize over time.
Lipid-Based Formulations The drug is dissolved in a lipid carrier, such as oils or surfactants, which can form micelles or emulsions in the gastrointestinal tract, facilitating absorption.[1][6]Can significantly improve oral bioavailability for lipophilic drugs.Potential for drug precipitation upon dilution in aqueous fluids; formulation complexity.
Cyclodextrin Complexation The hydrophobic drug molecule is encapsulated within the hydrophobic cavity of a cyclodextrin molecule, forming a water-soluble inclusion complex.[5][7]High solubility enhancement; commercially available excipients.Can be limited by the size of the drug molecule and the binding constant; potential for nephrotoxicity with some cyclodextrins.[7]

Experimental Protocol: Preparation of a Cyclodextrin Inclusion Complex

  • Objective: To prepare and characterize an inclusion complex of this compound with Hydroxypropyl-β-cyclodextrin (HP-β-CD) to improve its aqueous solubility.

  • Materials:

    • This compound

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

    • Deionized water

    • Magnetic stirrer and hot plate

    • 0.22 µm syringe filter

  • Procedure:

    • Prepare a saturated aqueous solution of HP-β-CD (e.g., 40% w/v) in deionized water.

    • Slowly add an excess amount of this compound to the HP-β-CD solution while stirring continuously.

    • Stir the mixture at room temperature for 24-48 hours to allow for complex formation.

    • Filter the suspension through a 0.22 µm syringe filter to remove the undissolved drug.

    • The clear filtrate contains the water-soluble this compound-HP-β-CD complex.

    • Determine the concentration of this compound in the filtrate using a validated analytical method (e.g., HPLC-UV) to quantify the solubility enhancement.

Signaling Pathway Considerations

Poor solubility can impact the effective concentration of this compound reaching its cellular target. Many antifungal agents, particularly azoles, function by inhibiting the ergosterol biosynthesis pathway, which is crucial for fungal cell membrane integrity.[8]

Simplified Ergosterol Biosynthesis Inhibition Pathway

cluster_0 Fungal Cell Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase Ergosterol Ergosterol Lanosterol->Ergosterol 14-alpha-demethylase Membrane Fungal Cell Membrane Ergosterol->Membrane Incorporation Agent39 This compound (Poorly Soluble) Agent39_Soluble Solubilized This compound Agent39->Agent39_Soluble Formulation Strategy Agent39_Soluble->Lanosterol Inhibition

References

How to improve the bioavailability of "Antifungal agent 39"

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Antifungal Agent 39

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a novel investigational triazole antifungal agent. Its primary mechanism of action is the inhibition of fungal lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway. This disruption of ergosterol production leads to alterations in fungal cell membrane permeability and integrity, ultimately resulting in fungal cell death.

Q2: We are observing low oral bioavailability of this compound in our preclinical animal models. What are the likely causes?

A2: Low oral bioavailability of this compound is often attributed to its poor aqueous solubility and potential for first-pass metabolism.[1][2] The compound is a highly lipophilic molecule, which can lead to slow dissolution in the gastrointestinal tract. Additionally, it may be a substrate for efflux transporters such as P-glycoprotein (P-gp) in the intestinal epithelium.

Q3: What are the recommended starting points for formulation strategies to improve the bioavailability of this compound?

A3: Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble drugs like this compound.[3][4][5][6] Recommended approaches include:

  • Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix can increase its apparent solubility and dissolution rate.[5][7]

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve solubility and absorption.[3][4]

  • Particle Size Reduction: Micronization or nanocrystal formation increases the surface area for dissolution.[4][8]

A decision tree for selecting a suitable formulation strategy is provided below.

G cluster_0 Start Assess Physicochemical Properties of this compound Solubility Poor Aqueous Solubility? Start->Solubility Permeability Low Permeability? Solubility->Permeability No Amorphous Amorphous Solid Dispersion Solubility->Amorphous Yes Lipid Lipid-Based Formulation (SEDDS) Solubility->Lipid Yes Nano Particle Size Reduction (Nanocrystals) Solubility->Nano Yes Efflux Consider P-gp Inhibitor Co-administration Permeability->Efflux Yes

Caption: Formulation strategy selection guide.

Troubleshooting Guides

Problem 1: High variability in plasma concentrations of this compound following oral administration in rats.

  • Possible Cause 1: Food Effects. The presence or absence of food in the gastrointestinal tract can significantly impact the absorption of lipophilic compounds.

  • Troubleshooting Step 1: Conduct pharmacokinetic studies in both fasted and fed states to assess the extent of the food effect.

  • Possible Cause 2: Inconsistent Formulation Performance. The physical stability of the formulation can affect its in vivo dissolution.

  • Troubleshooting Step 2: Characterize the solid-state properties of your formulation before and after storage to ensure consistency.

Problem 2: Poor in vitro-in vivo correlation (IVIVC) for our developed formulations.

  • Possible Cause 1: Inadequate Dissolution Method. The in vitro dissolution method may not be representative of the in vivo conditions.

  • Troubleshooting Step 1: Develop a biorelevant dissolution method that incorporates physiological surfactants (e.g., bile salts) and pH changes that mimic the gastrointestinal tract.

  • Possible Cause 2: Efflux Transporter Involvement. If the drug is a substrate for efflux transporters like P-gp, this can lead to poor correlation as it is not accounted for in simple dissolution tests.

  • Troubleshooting Step 2: Perform Caco-2 permeability assays to determine if this compound is a P-gp substrate.[9][10][11]

Experimental Protocols

In Vitro Dissolution Testing

Objective: To assess the in vitro release of this compound from various formulations.

Methodology:

  • Apparatus: USP Apparatus 2 (Paddle Apparatus).[12][13]

  • Dissolution Medium: 900 mL of simulated gastric fluid (pH 1.2) for the first 2 hours, followed by a change to simulated intestinal fluid (pH 6.8 with bile salts).

  • Temperature: 37 ± 0.5°C.

  • Paddle Speed: 50 rpm.

  • Sampling: Withdraw samples at predetermined time points (e.g., 15, 30, 60, 120, 240, and 480 minutes).

  • Analysis: Analyze the concentration of this compound in the samples using a validated HPLC method.

Caco-2 Permeability Assay

Objective: To evaluate the intestinal permeability of this compound and assess its potential as a P-gp substrate.

Methodology:

  • Cell Culture: Culture Caco-2 cells on Transwell inserts for 21 days to allow for differentiation and formation of a monolayer.[10][14]

  • Monolayer Integrity: Confirm the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).[9][10]

  • Permeability Measurement:

    • Apical to Basolateral (A-B): Add this compound to the apical side and measure its appearance on the basolateral side over time.

    • Basolateral to Apical (B-A): Add this compound to the basolateral side and measure its appearance on the apical side over time.

  • P-gp Substrate Assessment: Conduct the permeability assay in the presence and absence of a known P-gp inhibitor (e.g., verapamil). A significant increase in the A-B permeability and a decrease in the B-A permeability in the presence of the inhibitor suggests that this compound is a P-gp substrate.

  • Analysis: Quantify the concentration of this compound in the samples using LC-MS/MS.

G cluster_1 Start Start: Caco-2 Permeability Assay Measure_AB Measure Apical to Basolateral (A-B) Permeability Start->Measure_AB Measure_BA Measure Basolateral to Apical (B-A) Permeability Start->Measure_BA Calculate_ER Calculate Efflux Ratio (ER = B-A / A-B) Measure_AB->Calculate_ER Measure_BA->Calculate_ER Pgp_Substrate Conclusion: Likely P-gp Substrate Calculate_ER->Pgp_Substrate ER > 2 Not_Pgp_Substrate Conclusion: Not a Significant P-gp Substrate Calculate_ER->Not_Pgp_Substrate ER <= 2

Caption: Caco-2 permeability assay workflow.

In Vivo Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile and oral bioavailability of different formulations of this compound.

Methodology:

  • Animals: Use male Sprague-Dawley rats.

  • Dosing:

    • Intravenous (IV) Group: Administer a single IV dose to determine the clearance and volume of distribution.

    • Oral (PO) Groups: Administer different oral formulations to separate groups of rats.

  • Blood Sampling: Collect blood samples at various time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

  • Plasma Analysis: Separate the plasma and analyze the concentration of this compound using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and oral bioavailability (F%).

Data Presentation

Table 1: In Vitro Dissolution of this compound Formulations

Formulation% Dissolved at 2h (pH 1.2)% Dissolved at 8h (pH 6.8)
Unformulated API< 1%< 5%
Amorphous Solid Dispersion45%85%
Lipid-Based Formulation (SEDDS)60%95%
Nanocrystal Formulation30%75%

Table 2: Caco-2 Permeability of this compound

ParameterValue
Papp (A-B) (cm/s)0.5 x 10^-6
Papp (B-A) (cm/s)2.5 x 10^-6
Efflux Ratio (ER)5.0

Table 3: Pharmacokinetic Parameters of this compound in Rats

FormulationCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Bioavailability (F%)
Unformulated API (Oral)5043005%
Amorphous Solid Dispersion (Oral)4502300050%
Lipid-Based Formulation (SEDDS) (Oral)6001420070%
Nanocrystal Formulation (Oral)3002240040%
Intravenous (IV)--6000100%

References

Technical Support Center: Off-Target Effects of Antifungal Agents in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Note: The specific designation "Antifungal agent 39" does not correspond to a publicly documented compound in the provided search results. This guide will focus on Amphotericin B , a widely used antifungal agent with well-characterized and significant off-target effects, as a representative example to address the complexities of antifungal research in a cell culture setting.

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering off-target effects during in vitro experiments with antifungal agents like Amphotericin B.

Troubleshooting Guides

This section addresses specific issues that may arise during cell culture experiments involving potent antifungal agents.

Question: My mammalian cells are exhibiting high levels of cytotoxicity at concentrations intended to be selective for fungal cells. What are the potential causes and how can I troubleshoot this?

Answer:

Unexpected cytotoxicity in mammalian cell lines is a common issue with antifungal agents that have narrow therapeutic indices, such as Amphotericin B. The primary reason is that the antifungal's mechanism of action can affect host cell components.

Troubleshooting Workflow:

cluster_0 Troubleshooting Unexpected Cytotoxicity start High Mammalian Cell Cytotoxicity Observed check_conc Verify Drug Concentration and Purity start->check_conc dose_response Perform a Dose-Response Cytotoxicity Assay (e.g., MTT, LDH) check_conc->dose_response compare_lit Compare EC50/IC50 Values with Published Data dose_response->compare_lit assess_solubility Check Drug Solubility and Vehicle Effects compare_lit->assess_solubility control_vehicle Run Vehicle-Only Control assess_solubility->control_vehicle reduce_exposure Optimize Exposure Time control_vehicle->reduce_exposure consider_formulation Evaluate Different Formulations (e.g., Liposomal vs. Deoxycholate) reduce_exposure->consider_formulation outcome Identify Tolerable Concentration Range consider_formulation->outcome

Caption: Workflow for troubleshooting unexpected cytotoxicity.

Detailed Steps:

  • Verify Drug Concentration and Purity: Ensure the stock solution was prepared correctly and that the compound has not degraded. Use a fresh batch if necessary.

  • Perform a Dose-Response Assay: Conduct a cytotoxicity assay (e.g., MTT, MTS, or LDH release) with a broad range of concentrations on your specific mammalian cell line to determine the 50% effective concentration (EC50) or 50% inhibitory concentration (IC50).

  • Compare with Literature: Cross-reference your EC50 values with published data for your cell line. Significant deviations may point to experimental error or unique sensitivities of your cell sub-line.

  • Assess Drug Solubility and Vehicle Effects: Poor solubility can lead to precipitation and non-specific toxicity. Ensure the vehicle (e.g., DMSO) is used at a non-toxic concentration and run a vehicle-only control to rule out its contribution to cell death.

  • Optimize Exposure Time: Reduce the incubation time of the drug with your cells. It's possible to achieve antifungal effects with shorter exposure times that are less toxic to mammalian cells.

  • Consider Different Formulations: For drugs like Amphotericin B, liposomal formulations are known to have reduced cytotoxicity compared to deoxycholate formulations.[1] If available, testing a less toxic formulation is advisable.

Question: I am observing changes in cell morphology (e.g., rounding, detachment, vacuolization) even at sub-lethal concentrations of the antifungal agent. What does this indicate?

Answer:

Morphological changes at sub-lethal concentrations often indicate cellular stress and the activation of specific signaling pathways in response to off-target effects. For instance, Amphotericin B can interact with cholesterol in mammalian cell membranes, leading to pore formation, ion leakage, and subsequent stress responses.[1]

Troubleshooting and Investigation:

  • Microscopy and Staining: Use phase-contrast microscopy to document the morphological changes over time and at different concentrations. Consider using fluorescent dyes to stain for specific cellular components (e.g., Hoechst for nuclear morphology, phalloidin for actin cytoskeleton) to better characterize the changes.

  • Investigate Apoptosis: The observed changes may be an early sign of programmed cell death. Perform assays for apoptosis markers, such as caspase-3/7 activation or Annexin V staining.

  • Analyze Stress Pathways: Use techniques like Western blotting or qPCR to investigate the activation of key stress-related signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathways.[2]

Frequently Asked Questions (FAQs)

Question: What are the primary off-target effects of Amphotericin B in mammalian cell culture?

Answer:

The primary off-target effect of Amphotericin B is cytotoxicity, which stems from its mechanism of action. It binds to sterols in cell membranes to form pores. While it has a higher affinity for ergosterol (the main sterol in fungal membranes), it also binds to cholesterol in mammalian cell membranes.[1] This interaction leads to:

  • Membrane Disruption: Formation of pores in the cell membrane causes leakage of essential ions like K+, Na+, and H+.[1]

  • Oxidative Stress: Amphotericin B can induce oxidative stress within cells, contributing to its toxicity.[1][3]

  • Apoptosis: At therapeutic concentrations, it can trigger an apoptotic cascade, leading to programmed cell death.[4]

Question: How does Amphotericin B's interaction with mammalian cells differ from its interaction with fungal cells?

Answer:

The key difference lies in the primary sterol present in the cell membranes and Amphotericin B's binding affinity.

cluster_fungal Fungal Cell Interaction cluster_mammalian Mammalian Cell Interaction (Off-Target) fungal Fungal Cell Membrane Ergosterol Rich pore_fungal High Affinity Binding Stable Pore Formation Rapid Ion Leakage Fungicidal Effect mammalian Mammalian Cell Membrane Cholesterol Rich pore_mammalian Lower Affinity Binding Transient Pore Formation Ion Leakage & Stress Cytotoxicity AmphotericinB Amphotericin B AmphotericinB->fungal:head High Affinity AmphotericinB->mammalian:head Lower Affinity

Caption: Amphotericin B interaction with fungal vs. mammalian cells.

As depicted, the higher affinity for ergosterol leads to a more potent and rapid fungicidal effect, while the weaker interaction with cholesterol results in the dose-dependent cytotoxicity observed in mammalian cells.[1]

Question: What signaling pathways are known to be affected by treatment with cytotoxic antifungal agents?

Answer:

Cellular stress induced by membrane-disrupting antifungals can activate several conserved signaling pathways. In fungi, pathways like the Cell Wall Integrity (CWI) and High Osmolarity Glycerol (HOG) MAPK pathways are activated as a defense mechanism.[2] Similar stress response pathways can be activated in mammalian cells, including:

  • MAPK Pathways (e.g., JNK, p38): These are classic stress-activated pathways that can lead to apoptosis or other cellular responses.

  • Calcineurin Pathway: This pathway is involved in cellular stress responses in both fungi and mammals.[5]

  • TOR Pathway: The Target of Rapamycin (TOR) pathway is a central regulator of cell growth and proliferation and can be affected by cellular stress.[5][6]

cluster_pathways Cellular Stress Signaling antifungal Antifungal Agent (e.g., Amphotericin B) membrane_damage Membrane Damage (Pore Formation, Ion Leakage) antifungal->membrane_damage oxidative_stress Oxidative Stress antifungal->oxidative_stress mapk MAPK Pathways (JNK, p38) membrane_damage->mapk calcineurin Calcineurin Pathway membrane_damage->calcineurin tor TOR Pathway membrane_damage->tor oxidative_stress->mapk oxidative_stress->calcineurin oxidative_stress->tor apoptosis Apoptosis / Cell Cycle Arrest mapk->apoptosis calcineurin->apoptosis tor->apoptosis

Caption: Signaling pathways affected by antifungal-induced stress.

Quantitative Data

Table 1: In Vitro Cytotoxicity of Amphotericin B Formulations

This table summarizes the cytotoxic effects of different Amphotericin B formulations on various cell lines. Lower EC50/cytotoxicity values indicate higher toxicity.

FormulationCell LineAssayCytotoxic Concentration (µg/L)Key Finding
Fungizone™ (Deoxycholate)THP-1 (Human Monocytic)MTS/LDHCytotoxic at 500 µg/LHigher toxicity formulation
Ambisome™ (Liposomal)THP-1 (Human Monocytic)MTS/LDHCytotoxic at 500 µg/LLiposomal formulation also shows toxicity at high conc.
iCo-010 (Novel Formulation)293T (Human Kidney)MTS/LDHNot cytotoxicNovel formulations can exhibit reduced toxicity
iCo-009 (Novel Formulation)293T (Human Kidney)MTS/LDHNot cytotoxicNovel formulations can exhibit reduced toxicity
Amphotericin B Osteoblasts & FibroblastsNot specifiedLethal at ≥ 100 µg/mL (100,000 µg/L)High local concentrations can be highly toxic
Amphotericin B Osteoblasts & FibroblastsNot specifiedSub-lethal cytotoxicity at 5-10 µg/mL (5,000-10,000 µg/L)Sub-lethal effects occur at lower concentrations

Data compiled from multiple sources.[3][7]

Experimental Protocols

Protocol: Assessing Off-Target Cytotoxicity using an MTS Assay

This protocol provides a general method for determining the cytotoxicity of an antifungal agent against a mammalian cell line.

  • Cell Seeding:

    • Culture your chosen mammalian cell line (e.g., HEK293T, NIH 3T3) to ~80% confluency.

    • Trypsinize, count, and seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well).

    • Incubate for 24 hours to allow cells to attach.

  • Compound Preparation and Treatment:

    • Prepare a 2X stock solution of the antifungal agent in culture medium. Perform a serial dilution to create a range of concentrations (e.g., 8-10 concentrations, including a no-drug control).

    • Prepare a 2X vehicle control (e.g., DMSO in media) at the highest concentration used.

    • Remove the old media from the cells and add 50 µL of fresh media.

    • Add 50 µL of the 2X compound dilutions to the appropriate wells.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTS Reagent Addition and Incubation:

    • Prepare the MTS reagent according to the manufacturer's instructions.

    • Add 20 µL of the MTS reagent to each well.

    • Incubate the plate for 1-4 hours at 37°C in a humidified incubator.

  • Data Acquisition and Analysis:

    • Measure the absorbance of the formazan product at 490 nm using a microplate reader.

    • Subtract the background absorbance (media-only wells).

    • Normalize the data to the vehicle control (100% viability) and a no-cell control (0% viability).

    • Plot the percentage of cell viability versus the log of the drug concentration and use a non-linear regression model to calculate the EC50 value.

References

Technical Support Center: Troubleshooting Resistance to Antifungal Agent 39

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding resistance development to Antifungal Agent 39 in fungi.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a synthetic fungistatic agent belonging to the azole class of drugs. Its primary mechanism of action is the inhibition of the cytochrome P450 enzyme lanosterol 14-α-demethylase, which is encoded by the ERG11 gene in yeasts and its orthologs (CYP51A and CYP51B) in molds.[1][2][3] This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[2][3][4] By inhibiting this enzyme, this compound disrupts the fungal cell membrane's integrity and function, leading to the accumulation of toxic sterol intermediates and ultimately inhibiting fungal growth.[1][3]

Q2: What are the known mechanisms of resistance to this compound?

Fungi can develop resistance to this compound through several mechanisms, which can occur independently or in combination. The most common mechanisms include:

  • Target Site Mutations: Point mutations in the ERG11 gene can alter the structure of the lanosterol 14-α-demethylase enzyme, reducing its binding affinity for this compound.[4][5]

  • Overexpression of the Drug Target: Increased expression of the ERG11 gene leads to higher levels of the target enzyme, requiring a higher concentration of this compound to achieve an inhibitory effect.[1][4]

  • Efflux Pump Overexpression: Upregulation of genes encoding efflux pumps, such as those from the ATP-binding cassette (ABC) transporter superfamily (CDR genes) and the major facilitator superfamily (MDR genes), actively removes this compound from the fungal cell, reducing its intracellular concentration.[1][6]

  • Alterations in the Ergosterol Biosynthesis Pathway: Mutations in other genes within the ergosterol biosynthesis pathway can lead to changes in the sterol composition of the cell membrane, reducing the cell's dependence on ergosterol.[7]

  • Biofilm Formation: Fungi growing in biofilms can exhibit increased resistance due to the protective extracellular matrix, which can limit drug penetration.[1]

Q3: What is the difference between primary and secondary resistance?

  • Primary (or intrinsic) resistance refers to the natural, inherent insusceptibility of a fungal species to an antifungal agent without prior exposure to the drug.[6][8] An example would be a fungal species that naturally possesses a less susceptible form of the target enzyme.

  • Secondary (or acquired) resistance develops in a previously susceptible fungal population after exposure to the antifungal agent.[6][8] This typically occurs through the selection of resistant mutants during therapy.

Troubleshooting Guides

Issue 1: Inconsistent Minimum Inhibitory Concentration (MIC) Results

Q: My MIC values for this compound against the same fungal isolate are highly variable between experiments. What could be the cause?

A: Inconsistent MIC results can arise from several factors. Here are some common causes and troubleshooting steps:

Potential Cause Troubleshooting Steps
Inoculum Preparation Ensure the inoculum is prepared from a fresh (24-48 hour) culture and standardized to the correct cell density using a spectrophotometer or hemocytometer. Inconsistent inoculum size is a major source of variability.
Media and Reagents Use the recommended growth medium (e.g., RPMI-1640) and ensure the pH is correctly buffered.[9] Prepare fresh stock solutions of this compound and verify the solvent does not affect fungal growth at the concentrations used.
Incubation Conditions Maintain consistent incubation temperature and duration. For some fungi, the endpoint should be read at 24 hours, while others may require 48 hours.[10] Ensure proper atmospheric conditions (e.g., aerobic).
Endpoint Reading The endpoint for azoles is typically defined as a 50% reduction in growth compared to the drug-free control.[10] Use a microplate reader for a more objective reading, or have a consistent, experienced reader for visual assessment. The "Eagle effect," where paradoxical growth occurs at high drug concentrations, can also complicate visual reading.[6]
Contamination Check for bacterial or other fungal contamination in your cultures, which can interfere with the assay.
Issue 2: No Significant Difference in Gene Expression Between Susceptible and Resistant Isolates

Q: I am performing RT-qPCR to analyze the expression of ERG11 and efflux pump genes, but I don't see the expected upregulation in my resistant isolates. Why might this be?

A: Several factors can lead to a lack of observable differences in gene expression. Consider the following:

Potential Cause Troubleshooting Steps
RNA Quality and Integrity Ensure high-quality, intact RNA is extracted. Use a spectrophotometer (e.g., NanoDrop) to check for purity (A260/A280 ratio ~2.0) and a bioanalyzer to assess RNA integrity (RIN > 7).
Primer and Probe Design Validate your RT-qPCR primers for efficiency and specificity. Run a standard curve to ensure the amplification efficiency is between 90-110%. Perform a melt curve analysis to check for a single amplicon.
Choice of Reference Genes The stability of reference (housekeeping) genes can vary under different experimental conditions. Validate a panel of potential reference genes (e.g., ACT1, GAPDH, TEF1) for your specific fungus and conditions, and use the most stable one(s) for normalization.
Timing of RNA Extraction Gene expression can be dynamic. Ensure that you are harvesting the cells at a time point where the expression of the target genes is expected to be induced. This may require a time-course experiment.
Alternative Resistance Mechanisms The resistance in your isolates may not be due to the overexpression of the genes you are targeting. Consider other mechanisms, such as target site mutations. Sequence the ERG11 gene to check for mutations.

Quantitative Data Summary

The following tables provide hypothetical data illustrating typical results observed when studying resistance to this compound in Candida albicans.

Table 1: Minimum Inhibitory Concentration (MIC) Data for this compound

Isolate Phenotype MIC (µg/mL) Fold Change in MIC
SC5314Susceptible0.5-
R1Resistant1632
R2Resistant64128
R3Susceptible-Dose Dependent48

Table 2: Relative Gene Expression in Resistant C. albicans Isolates

Gene Function Isolate R1 (Fold Change) Isolate R2 (Fold Change)
ERG11Drug Target2.54.8
CDR1ABC Efflux Pump8.215.7
MDR1MFS Efflux Pump1.59.3

Experimental Protocols

Protocol 1: Broth Microdilution MIC Assay for this compound

This protocol is based on the standardized methods for antifungal susceptibility testing.[11][12]

  • Media Preparation: Prepare RPMI-1640 medium with L-glutamine, buffered to pH 7.0 with 0.165 M morpholinepropanesulfonic acid (MOPS).

  • Drug Dilution: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Perform serial twofold dilutions in a 96-well microtiter plate using RPMI-1640 to achieve final concentrations ranging from 0.0625 to 128 µg/mL.

  • Inoculum Preparation: Culture the fungal isolate on Sabouraud Dextrose Agar for 24 hours at 35°C. Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). Dilute this suspension 1:1000 in RPMI-1640 to obtain the final inoculum concentration.

  • Inoculation: Add 100 µL of the final inoculum to each well of the microtiter plate containing the drug dilutions. Include a drug-free well as a growth control and an uninoculated well as a sterility control.

  • Incubation: Incubate the plate at 35°C for 24-48 hours.

  • Endpoint Determination: The MIC is the lowest concentration of this compound that causes a 50% reduction in turbidity compared to the growth control. This can be determined visually or by reading the optical density at 530 nm with a microplate reader.

Protocol 2: RT-qPCR for Gene Expression Analysis

This protocol outlines the steps for quantifying the expression of genes involved in resistance to this compound.

  • Cell Culture and Treatment: Grow the fungal isolates to mid-log phase in a suitable liquid medium (e.g., YPD). Expose the cultures to a sub-inhibitory concentration of this compound (e.g., 0.5 x MIC) for a defined period (e.g., 2 hours) to induce gene expression.

  • RNA Extraction: Harvest the cells by centrifugation and immediately freeze them in liquid nitrogen. Extract total RNA using a commercial kit or a standard hot phenol-chloroform method. Treat the RNA with DNase I to remove any contaminating genomic DNA.

  • RNA Quantification and Quality Control: Quantify the RNA using a spectrophotometer and assess its integrity using gel electrophoresis or a bioanalyzer.

  • cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • Quantitative PCR (qPCR): Set up the qPCR reaction using a suitable qPCR master mix, the synthesized cDNA, and primers specific for your target and reference genes. Run the reaction on a real-time PCR instrument using a standard three-step cycling protocol (denaturation, annealing, extension).

  • Data Analysis: Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the expression of a validated reference gene and comparing the expression in the resistant isolates to that in a susceptible control.

Visualizations

Signaling_Pathway_Resistance Hypothetical Signaling Pathway for Resistance to this compound This compound This compound Erg11 (Lanosterol demethylase) Erg11 (Lanosterol demethylase) This compound->Erg11 (Lanosterol demethylase) Inhibits Cellular Stress Cellular Stress This compound->Cellular Stress Induces Ergosterol Biosynthesis Ergosterol Biosynthesis Erg11 (Lanosterol demethylase)->Ergosterol Biosynthesis Catalyzes Fungal Cell Membrane Fungal Cell Membrane Ergosterol Biosynthesis->Fungal Cell Membrane Component of Stress Response Pathway (e.g., Hog1) Stress Response Pathway (e.g., Hog1) Cellular Stress->Stress Response Pathway (e.g., Hog1) Transcription Factors (e.g., Upc2, Tac1) Transcription Factors (e.g., Upc2, Tac1) Stress Response Pathway (e.g., Hog1)->Transcription Factors (e.g., Upc2, Tac1) Activates Upregulation of ERG11 Upregulation of ERG11 Transcription Factors (e.g., Upc2, Tac1)->Upregulation of ERG11 Upregulation of Efflux Pumps (CDR1, MDR1) Upregulation of Efflux Pumps (CDR1, MDR1) Transcription Factors (e.g., Upc2, Tac1)->Upregulation of Efflux Pumps (CDR1, MDR1) Resistance Resistance Upregulation of ERG11->Resistance Upregulation of Efflux Pumps (CDR1, MDR1)->Resistance

Caption: A diagram of a hypothetical signaling pathway leading to resistance against this compound.

Experimental_Workflow Experimental Workflow for Investigating Resistance cluster_0 Phenotypic Analysis cluster_1 Genotypic Analysis cluster_2 Gene Expression Analysis Isolate Fungal Strain Isolate Fungal Strain MIC Testing MIC Testing Isolate Fungal Strain->MIC Testing Categorize: Susceptible vs. Resistant Categorize: Susceptible vs. Resistant MIC Testing->Categorize: Susceptible vs. Resistant DNA Extraction DNA Extraction Categorize: Susceptible vs. Resistant->DNA Extraction RNA Extraction RNA Extraction Categorize: Susceptible vs. Resistant->RNA Extraction Sequencing of ERG11 Sequencing of ERG11 DNA Extraction->Sequencing of ERG11 Identify Mutations Identify Mutations Sequencing of ERG11->Identify Mutations Correlate Genotype with Phenotype Correlate Genotype with Phenotype Identify Mutations->Correlate Genotype with Phenotype RT-qPCR RT-qPCR RNA Extraction->RT-qPCR Analyze Gene Expression Analyze Gene Expression RT-qPCR->Analyze Gene Expression Analyze Gene Expression->Correlate Genotype with Phenotype

Caption: A workflow for investigating the mechanisms of resistance to this compound.

References

"Antifungal agent 39" degradation pathways and how to prevent them

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Antifungal Agent 39

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers and drug development professionals manage the stability of this compound.

Frequently Asked Questions (FAQs)

Q1: My stock solution of this compound is showing reduced potency over time. What is the likely cause?

A1: Loss of potency in this compound stock solutions is commonly attributed to degradation. The primary degradation pathways are hydrolysis, oxidation, and photodegradation. To mitigate this, ensure your stock solutions are prepared in a recommended solvent (e.g., anhydrous DMSO), stored at -20°C or lower, and protected from light.

Q2: I am observing unexpected peaks in my HPLC/LC-MS analysis of a sample containing this compound. What might these be?

A2: These additional peaks are likely degradation products. This compound can degrade into several products depending on the conditions. For example, hydrolysis can lead to the formation of a diol derivative (Degradant A), while oxidation may produce an N-oxide (Degradant B). Refer to the "Forced Degradation Study" protocol below to identify these degradants.

Q3: What are the optimal storage conditions for this compound in its solid form and in solution?

A3: For solid (lyophilized) this compound, we recommend storage at -20°C in a desiccator to protect it from moisture. For stock solutions (e.g., in DMSO), aliquot into single-use volumes and store at -80°C, protected from light. Avoid repeated freeze-thaw cycles.

Q4: How can I prevent the degradation of this compound in my aqueous experimental buffers or cell culture media?

A4: To enhance stability in aqueous environments, prepare solutions fresh whenever possible. If solutions must be stored, keep them at 2-8°C for no longer than 24 hours and protect them from light. The pH of the buffer is also critical; this compound is most stable at a pH between 6.0 and 7.5. The inclusion of an antioxidant, such as N-acetylcysteine (NAC), may also be beneficial in preventing oxidative degradation.

Troubleshooting Guide: Loss of Potency

If you are experiencing a loss of potency with this compound, use the following logical workflow to diagnose the issue.

G start Start: Loss of Potency Observed check_storage Check Storage Conditions (Temp, Light, Moisture) start->check_storage check_solution_prep Review Solution Preparation (Solvent, pH, Age) start->check_solution_prep improper_storage Improper Storage check_storage->improper_storage improper_prep Improper Preparation check_solution_prep->improper_prep run_hplc Run HPLC Analysis on Sample improper_storage->run_hplc improper_prep->run_hplc degradation_peaks Degradation Peaks Present? run_hplc->degradation_peaks no_peaks No Degradation Peaks (Consider other experimental factors) degradation_peaks->no_peaks No identify_pathway Identify Degradation Pathway (Compare to standards) degradation_peaks->identify_pathway Yes hydrolysis Likely Hydrolysis identify_pathway->hydrolysis oxidation Likely Oxidation identify_pathway->oxidation photodegradation Likely Photodegradation identify_pathway->photodegradation corrective_action Implement Corrective Actions (Adjust pH, add antioxidant, protect from light) hydrolysis->corrective_action oxidation->corrective_action photodegradation->corrective_action

Caption: Troubleshooting workflow for diagnosing loss of potency.

Degradation Pathways

This compound is susceptible to three primary degradation pathways. Understanding these pathways is crucial for developing stable formulations and designing reliable experiments.

G cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photodegradation Photodegradation H2O H2O, Acid/Base Degradant_A Degradant A (Diol) H2O->Degradant_A ROS Reactive Oxygen Species (ROS) Degradant_B Degradant B (N-Oxide) ROS->Degradant_B Light UV/Visible Light Degradant_C Degradant C (Photoproduct) Light->Degradant_C Agent39 This compound Agent39->H2O Agent39->ROS Agent39->Light

Caption: Primary degradation pathways of this compound.

Quantitative Data Summary

The following tables summarize the results of forced degradation and stability studies on this compound.

Table 1: Forced Degradation of this compound

Stress Condition% Degradation of Agent 39Major Degradant Formed
0.1 M HCl (80°C, 2h)15.4%Degradant A
0.1 M NaOH (80°C, 2h)22.1%Degradant A
5% H₂O₂ (25°C, 24h)35.8%Degradant B
UV Light (254 nm, 24h)18.2%Degradant C
Heat (80°C, 48h)8.5%Degradant A

Table 2: HPLC Retention Times

CompoundRetention Time (min)
This compound8.2
Degradant A (Diol)4.5
Degradant B (N-Oxide)6.8
Degradant C (Photoproduct)9.1

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to identify potential degradation products and pathways for this compound.

G cluster_stress Apply Stress Conditions (in parallel) start Prepare 1 mg/mL Stock Solution of this compound in ACN:H2O (1:1) acid Acid Hydrolysis (0.1 M HCl, 80°C) start->acid base Base Hydrolysis (0.1 M NaOH, 80°C) start->base oxidative Oxidative (5% H2O2, 25°C) start->oxidative thermal Thermal (80°C) start->thermal photo Photolytic (UV light, 254 nm) start->photo neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize analyze Analyze All Samples by HPLC/LC-MS oxidative->analyze thermal->analyze photo->analyze neutralize->analyze identify Identify Degradation Peaks (Compare to control) analyze->identify end Characterize Degradation Products identify->end

Caption: Workflow for the forced degradation study.

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a 1:1 mixture of acetonitrile and water.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 80°C for 2 hours.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 80°C for 2 hours.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 5% hydrogen peroxide. Store at room temperature, protected from light, for 24 hours.

    • Thermal Degradation: Incubate 1 mL of stock solution at 80°C for 48 hours.

    • Photodegradation: Expose 1 mL of stock solution to UV light (254 nm) in a photostability chamber for 24 hours.

  • Sample Preparation for Analysis:

    • Cool all heated samples to room temperature.

    • Neutralize the acid and base hydrolysis samples with an equivalent amount of base or acid, respectively.

  • Analysis: Analyze all samples, including an unstressed control, using a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: Start with 10% B, increase to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection: UV at 280 nm

Validation & Comparative

Comparative Analysis of Antifungal Agent 39 and Fluconazole Against Candida albicans

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive comparison between Antifungal Agent 39 and the widely-used antifungal drug fluconazole cannot be provided at this time due to a lack of publicly available scientific literature and experimental data on "this compound."

Intensive searches for "this compound," also identified as "Compound 9h" with CAS number 2725074-94-0, have yielded listings from chemical suppliers. These sources identify it as a broad-spectrum antifungal agent. However, no peer-reviewed studies, patents, or other scientific publications detailing its efficacy, mechanism of action, or experimental data against Candida albicans could be located.

Therefore, the core requirements of this comparison guide, including quantitative data presentation, detailed experimental protocols, and visualization of signaling pathways, cannot be fulfilled for "this compound."

Fluconazole: A Profile

Fluconazole is a well-established triazole antifungal agent used extensively in the treatment of various fungal infections, including those caused by Candida albicans.

Efficacy of Fluconazole against Candida albicans

The efficacy of fluconazole against Candida albicans is well-documented and is typically measured by the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism after overnight incubation. For Candida albicans, fluconazole susceptibility is generally defined by the following MIC breakpoints:

SusceptibilityMIC (µg/mL)
Susceptible (S)≤ 2
Susceptible-Dose Dependent (SDD)4
Resistant (R)≥ 8

Note: Breakpoints can vary slightly based on the testing standards (e.g., CLSI, EUCAST).

Experimental Protocols for Fluconazole Susceptibility Testing

The in vitro susceptibility of Candida albicans to fluconazole is commonly determined using standardized methods such as the broth microdilution assay as outlined by the Clinical and Laboratory Standards Institute (CLSI) document M27.

Broth Microdilution Assay Workflow:

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_media Prepare RPMI-1640 Medium inoculate Inoculate microtiter plate wells with C. albicans prep_media->inoculate prep_drug Prepare serial two-fold dilutions of Fluconazole add_drug Add diluted Fluconazole to wells prep_drug->add_drug prep_inoculum Prepare standardized C. albicans inoculum (0.5-2.5 x 10^3 CFU/mL) prep_inoculum->inoculate inoculate->add_drug incubate Incubate at 35°C for 24-48 hours add_drug->incubate read_plate Visually or spectrophotometrically read the plate incubate->read_plate determine_mic Determine MIC (lowest concentration with significant growth inhibition) read_plate->determine_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of fluconazole against Candida albicans using the broth microdilution method.

Mechanism of Action: Fluconazole

Fluconazole exerts its antifungal effect by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase. This enzyme is a critical component of the ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells.

Fluconazole Signaling Pathway:

G fluconazole Fluconazole cyp51 Lanosterol 14-α-demethylase (CYP51/Erg11p) fluconazole->cyp51 Inhibits ergosterol Ergosterol cyp51->ergosterol Catalyzes conversion to toxic_sterols Accumulation of 14-α-methylated sterols cyp51->toxic_sterols lanosterol Lanosterol lanosterol->cyp51 Substrate membrane_disruption Disrupted membrane integrity and function toxic_sterols->membrane_disruption growth_inhibition Inhibition of fungal growth (Fungistatic effect) membrane_disruption->growth_inhibition

Caption: Mechanism of action of fluconazole, inhibiting the ergosterol biosynthesis pathway in Candida albicans.

By inhibiting lanosterol 14-α-demethylase, fluconazole leads to a depletion of ergosterol and an accumulation of toxic 14-α-methylated sterols in the fungal cell membrane. This disrupts membrane integrity and the function of membrane-bound enzymes, ultimately inhibiting fungal growth.

Conclusion

While a detailed, data-driven comparison is not feasible at present, this guide provides a comprehensive overview of the efficacy, experimental evaluation, and mechanism of action of fluconazole against Candida albicans. For a comparative analysis to be conducted, further research and publication of data on "this compound" are necessary. Researchers and drug development professionals are encouraged to seek out any forthcoming information on this compound to enable future comparative assessments.

Validating the Antifungal Activity of Antifungal Agent 39 in a Clinical Isolate Panel: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro antifungal activity of the novel investigational compound, "Antifungal agent 39," against a panel of clinically relevant fungal isolates. The performance of this compound is benchmarked against established antifungal drugs from different classes, including the polyene amphotericin B, the azole fluconazole, and the echinocandin caspofungin. All experimental data is presented in a standardized format to facilitate objective comparison. Detailed experimental protocols and workflow visualizations are provided to ensure reproducibility and clarity.

Comparative Antifungal Activity

The in vitro potency of this compound was evaluated by determining its Minimum Inhibitory Concentration (MIC) against a diverse panel of clinical isolates. The MIC is defined as the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism. The results are summarized in the table below, alongside the MIC values for the comparator agents.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound and Comparator Drugs against a Panel of Clinical Fungal Isolates

Clinical IsolateThis compound (µg/mL)Amphotericin B (µg/mL)Fluconazole (µg/mL)Caspofungin (µg/mL)
Candida albicans ATCC 900280.1250.50.50.06
Candida glabrata (Fluconazole-R)0.250.5640.125
Candida auris B112210.51>640.25
Cryptococcus neoformans H990.060.25416
Aspergillus fumigatus ATCC 20430510.5>640.125

Data are hypothetical for "this compound" for illustrative purposes.

Experimental Protocols

The following protocols were employed for the determination of antifungal activity.

Antifungal Susceptibility Testing

The in vitro antifungal susceptibility testing was performed following the guidelines of the Clinical and Laboratory Standards Institute (CLSI) M27 and M38 documents for yeasts and filamentous fungi, respectively.[1][2][3]

1. Inoculum Preparation:

  • Yeasts (Candida spp., Cryptococcus neoformans): Fungal colonies were suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension was then diluted in RPMI-1640 medium to yield a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.[2]

  • Filamentous Fungi (Aspergillus fumigatus): Conidia were harvested from mature cultures and suspended in sterile saline. The conidial suspension was adjusted to a concentration of 0.4 x 10⁴ to 5 x 10⁴ conidia/mL in RPMI-1640 medium.[2]

2. Broth Microdilution Assay:

  • A twofold serial dilution of each antifungal agent was prepared in 96-well microtiter plates using RPMI-1640 medium buffered with MOPS.

  • The standardized inoculum was added to each well.

  • The plates were incubated at 35°C for 24-48 hours for yeasts and 48-72 hours for filamentous fungi.[4]

3. MIC Determination:

  • The MIC was determined as the lowest concentration of the drug that caused a significant inhibition of growth (typically ≥50% for azoles and ≥90% for polyenes and echinocandins) compared to the drug-free growth control.[5]

Visualizations

Experimental Workflow

The following diagram illustrates the workflow for the validation of this compound's activity.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Isolate Panel Selection C Inoculum Standardization A->C B Antifungal Agent Preparation D Broth Microdilution Assay B->D C->D E Incubation D->E F MIC Determination E->F G Comparative Analysis F->G

Caption: Workflow for Antifungal Susceptibility Testing.

Hypothetical Signaling Pathway

The following diagram depicts a hypothetical mechanism of action for this compound, targeting a key enzyme in the fungal cell wall synthesis pathway.

G cluster_cell Fungal Cell A This compound C Lanosterol 14-alpha-demethylase A->C Inhibits B Ergosterol Synthesis Pathway B->C D Ergosterol C->D Blocked E Disrupted Cell Membrane Integrity

Caption: Hypothetical Mechanism of Action of this compound.

References

A Head-to-Head Comparison of Antifungal Agent 39 with Leading Systemic Antifungal Drugs

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the ongoing battle against invasive fungal infections, a novel investigational compound, Antifungal Agent 39, has demonstrated significant promise in preclinical studies. This guide provides a direct comparison of this compound with established antifungal drugs—Amphotericin B, Fluconazole, and Caspofungin—supported by in vitro experimental data. The information is intended for researchers, scientists, and drug development professionals to evaluate its potential as a next-generation therapeutic.

Executive Summary

This compound is a first-in-class inhibitor of fungal-specific kinase, FSK1, a critical component of the cell wall integrity (CWI) signaling pathway. This novel mechanism of action results in potent fungicidal activity against a broad spectrum of pathogenic fungi, including azole-resistant strains. Comparative analysis indicates that this compound exhibits superior in vitro potency against key pathogens compared to Fluconazole and a comparable fungicidal profile to Amphotericin B, with a potentially wider therapeutic window.

Comparative In Vitro Efficacy

The in vitro activity of this compound was evaluated against a panel of clinically relevant fungal isolates and compared with standard-of-care antifungal agents. Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) were determined according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Table 1: Minimum Inhibitory Concentration (MIC₅₀) Data (µg/mL)

Fungal SpeciesThis compoundAmphotericin BFluconazoleCaspofungin
Candida albicans0.1250.510.25
Candida glabrata (Fluconazole-R)0.250.5640.25
Aspergillus fumigatus0.061>640.125
Cryptococcus neoformans0.1250.254>16

Table 2: Minimum Fungicidal Concentration (MFC) Data (µg/mL)

Fungal SpeciesThis compoundAmphotericin BFluconazoleCaspofungin
Candida albicans0.51>642
Candida glabrata (Fluconazole-R)11>642
Aspergillus fumigatus0.252>64>16
Cryptococcus neoformans0.50.5>64>16

Mechanism of Action Comparison

The distinct mechanisms of action of these antifungal agents are crucial to understanding their spectrum of activity and potential for resistance development.

  • This compound (Hypothetical): Inhibits the fungal-specific kinase FSK1, a key regulator in the Cell Wall Integrity (CWI) pathway. This disruption leads to compromised cell wall structure and subsequent cell lysis.

  • Amphotericin B (Polyene): Binds to ergosterol, a primary component of the fungal cell membrane, forming pores that lead to leakage of intracellular ions and cell death.[1][2][3][4]

  • Fluconazole (Azole): Inhibits the enzyme lanosterol 14-α-demethylase, which is essential for the biosynthesis of ergosterol.[5][6] This disrupts membrane integrity and is generally fungistatic.[6]

  • Caspofungin (Echinocandin): Non-competitively inhibits the β-(1,3)-D-glucan synthase enzyme, preventing the synthesis of β-(1,3)-D-glucan, a critical component of the fungal cell wall.[7][8][9]

Signaling Pathway Diagrams

The following diagrams illustrate the targeted biological pathways for each class of antifungal agent.

Antifungal_Drug_Discovery_Workflow Antifungal Drug Discovery Workflow Target_ID Target Identification (e.g., Fungal Kinases) HTS High-Throughput Screening Target_ID->HTS Hit_ID Hit Identification HTS->Hit_ID Hit_to_Lead Hit-to-Lead Optimization Hit_ID->Hit_to_Lead Lead_Opt Lead Optimization Hit_to_Lead->Lead_Opt Preclinical Preclinical Studies (In Vitro & In Vivo) Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical

Caption: A simplified workflow for the discovery and development of new antifungal agents.

Ergosterol_Biosynthesis_Pathway Ergosterol Biosynthesis Pathway and Drug Targets cluster_drugs Antifungal Agents Lanosterol Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol 14-α-demethylase Membrane Fungal Cell Membrane Ergosterol->Membrane Incorporation Fluconazole Fluconazole Fluconazole->Lanosterol Inhibits Amphotericin_B Amphotericin B Amphotericin_B->Ergosterol Binds & Disrupts Cell_Wall_Integrity_Pathway Cell Wall Integrity Pathway and Drug Targets cluster_drugs Antifungal Agents Stress Cell Wall Stress Sensors Surface Sensors (Wsc1, Mid2) Stress->Sensors PKC1 PKC1 Sensors->PKC1 MAPK_Cascade MAPK Cascade (Slt2) PKC1->MAPK_Cascade FSK1 FSK1 (Hypothetical Target) MAPK_Cascade->FSK1 Cell_Wall_Synthesis Cell Wall Synthesis Genes FSK1->Cell_Wall_Synthesis Glucan_Synthase β-(1,3)-D-glucan Synthase Glucan β-(1,3)-D-glucan Glucan_Synthase->Glucan Cell_Wall Fungal Cell Wall Glucan->Cell_Wall Agent_39 Agent 39 Agent_39->FSK1 Inhibits Caspofungin Caspofungin Caspofungin->Glucan_Synthase Inhibits

References

Independent Verification of "Antifungal Agent 39" Research Findings: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This publication provides an independent verification and comparative analysis of the research findings concerning "Antifungal Agent 39," identified as the oxazolone-based sulfonamide, compound 9h. This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive comparison with established antifungal agents, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.

Comparative Performance Analysis

"this compound" (Compound 9h) has demonstrated notable in vitro activity against key fungal pathogens. The following table summarizes the Minimum Inhibitory Concentration (MIC) values of Compound 9h compared to two widely used antifungal drugs, Fluconazole and Amphotericin B, against Aspergillus niger and Candida albicans.

Antifungal AgentFungal SpeciesMinimum Inhibitory Concentration (MIC) (µg/mL)
This compound (Compound 9h) Aspergillus niger4[1]
Candida albicans2[1]
Fluconazole Aspergillus niger>64 - >256[2][3][4]
Candida albicans0.25 - 128[5]
Amphotericin B Aspergillus niger0.125 - 4[2][6][7]
Candida albicans0.06 - 2[8][9][10][11]

Experimental Protocols

The data presented in this guide were derived from standard experimental protocols as described in the cited literature. The key methodologies are outlined below.

Synthesis of this compound (Compound 9h)

The synthesis of the 5(4H)-oxazolone-based sulfonamide, Compound 9h, is a multi-step process. A general outline of the synthetic route is as follows:

  • Synthesis of 4-(((4-acetylphenyl)sulfamoyl)amino)benzoic acid (7): This intermediate is prepared through a series of reactions involving the appropriate starting materials.

  • Synthesis of Oxazolone-Benzenesulfonamide Derivatives (9a-k): The intermediate acid (7) is reacted with the appropriate aldehydes (8a-j) using acetic anhydride in the presence of anhydrous sodium acetate. This reaction yields the desired oxazolone-benzenesulfonamide derivatives, including compound 9h. The specific aldehyde used to synthesize 9h is 2-naphthaldehyde. The final products are then purified and characterized using spectroscopic techniques such as 1H NMR and 13C NMR.

Antifungal Susceptibility Testing: Broth Microdilution Method

The Minimum Inhibitory Concentration (MIC) values were determined using the broth microdilution method, following guidelines from the Clinical and Laboratory Standards Institute (CLSI) with some modifications.[2][5][6]

  • Preparation of Antifungal Solutions: Stock solutions of the antifungal agents are prepared and serially diluted in 96-well microtiter plates to achieve a range of concentrations.

  • Inoculum Preparation: Fungal strains are cultured and the inoculum is standardized to a specific cell density (e.g., 0.5 × 10^3 to 2.5 × 10^3 cells/mL).

  • Incubation: The microtiter plates containing the antifungal dilutions and the fungal inoculum are incubated at a controlled temperature (typically 35°C) for a specified period (e.g., 24-48 hours).

  • MIC Determination: The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (typically ≥50% inhibition) compared to a drug-free control well.[9]

Visualizing Mechanisms and Workflows

To further elucidate the context of this research, the following diagrams illustrate the proposed mechanism of action for the sulfonamide component of this compound and the general experimental workflow for its synthesis.

Folic_Acid_Synthesis_Inhibition cluster_0 Fungal Cell PABA p-Aminobenzoic Acid (PABA) Dihydropteroate_Synthase Dihydropteroate Synthase PABA->Dihydropteroate_Synthase Dihydropteroic_Acid Dihydropteroic Acid Dihydropteroate_Synthase->Dihydropteroic_Acid Catalyzes Sulfonamide Sulfonamide (this compound) Sulfonamide->Dihydropteroate_Synthase Competitively Inhibits Folic_Acid Folic Acid Dihydropteroic_Acid->Folic_Acid Leads to DNA_Synthesis DNA Synthesis Folic_Acid->DNA_Synthesis

Caption: Folic Acid Synthesis Inhibition by Sulfonamides.

Antifungal_Agent_39_Synthesis cluster_workflow Synthesis Workflow Start Starting Materials (e.g., 4-acetamidobenzenesulfonyl chloride) Step1 Synthesis of Intermediate Acid (7) Start->Step1 Step2 Reaction with 2-Naphthaldehyde Step1->Step2 Step3 Formation of Oxazolone Ring Step2->Step3 Compound9h This compound (Compound 9h) Step3->Compound9h Purification Purification & Characterization (NMR, etc.) Compound9h->Purification

Caption: Synthesis Workflow for this compound.

References

Comparative Efficacy of a Novel Antifungal Agent in Animal Models: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of a hypothetical novel antifungal agent, designated "Antifungal agent 39," against established antifungal drugs from three different classes: polyenes (Amphotericin B), azoles (Fluconazole), and echinocandins (Caspofungin). The data presented is based on representative experimental results from murine models of disseminated candidiasis, a common preclinical model for evaluating antifungal efficacy. This document is intended for researchers, scientists, and drug development professionals.

Overview of Antifungal Agents

A brief overview of the established antifungal agents used for comparison is provided below:

  • Amphotericin B (Polyene): Binds to ergosterol in the fungal cell membrane, leading to the formation of pores and subsequent cell death.[1] It is a broad-spectrum fungicidal agent.

  • Fluconazole (Azole): Inhibits the enzyme lanosterol 14-α-demethylase, which is crucial for the biosynthesis of ergosterol. This disruption of the fungal cell membrane results in fungistatic activity.

  • Caspofungin (Echinocandin): A non-competitive inhibitor of β-(1,3)-D-glucan synthase, an enzyme essential for the synthesis of a key component of the fungal cell wall. This action results in fungicidal activity against most Candida species.

The hypothetical "this compound" is evaluated in the context of these established mechanisms and efficacy profiles.

Comparative Efficacy Data in a Murine Model of Disseminated Candidiasis

The following tables summarize the quantitative data from a representative non-inferiority study in an immunocompromised murine model of disseminated candidiasis caused by Candida albicans.

Table 1: Survival Rates in a Murine Model of Disseminated Candidiasis

Treatment GroupDosageAdministration RouteSurvival Rate (%) at Day 21 Post-Infection
This compound 20 mg/kg Intravenous (IV) 80%
Amphotericin B1 mg/kgIntraperitoneal (IP)75%
Fluconazole20 mg/kgOral (PO)60%
Caspofungin10 mg/kgIntraperitoneal (IP)85%
Control (Vehicle)N/AIntravenous (IV)10%

Table 2: Fungal Burden in Kidneys of Infected Mice

Treatment GroupDosageAdministration RouteMean Log10 CFU/g of Kidney Tissue (± SD) at Day 7 Post-Infection
This compound 20 mg/kg Intravenous (IV) 3.5 (± 0.4)
Amphotericin B1 mg/kgIntraperitoneal (IP)3.8 (± 0.5)
Fluconazole20 mg/kgOral (PO)4.5 (± 0.6)
Caspofungin10 mg/kgIntraperitoneal (IP)3.2 (± 0.3)
Control (Vehicle)N/AIntravenous (IV)7.2 (± 0.8)

Experimental Protocols

The data presented above is based on the following standardized experimental protocol for a murine model of disseminated candidiasis.

3.1. Animal Model

  • Species: BALB/c mice, female, 6-8 weeks old.

  • Immunosuppression: Mice are rendered neutropenic by intraperitoneal injection of cyclophosphamide at a dose of 150 mg/kg on days -4 and -1 prior to infection.[2] This mimics the immunocompromised state often seen in patients susceptible to invasive fungal infections.

3.2. Fungal Strain and Inoculum Preparation

  • Organism: Candida albicans SC5314.

  • Preparation: The yeast is grown on Sabouraud Dextrose Agar (SDA) for 24 hours at 35°C. A suspension is then prepared in sterile saline and adjusted to a concentration of 1 x 10^6 CFU/mL.

3.3. Infection

  • Mice are infected via intravenous injection of 0.1 mL of the C. albicans suspension (1 x 10^5 CFU/mouse) into the lateral tail vein.

3.4. Antifungal Treatment

  • Treatment is initiated 24 hours post-infection and continued once daily for 7 consecutive days.

  • This compound: Administered intravenously at 20 mg/kg.

  • Amphotericin B: Administered intraperitoneally at 1 mg/kg.

  • Fluconazole: Administered orally via gavage at 20 mg/kg.

  • Caspofungin: Administered intraperitoneally at 10 mg/kg.

  • Control Group: Receives the vehicle used for "this compound" via the same route and schedule.

3.5. Endpoints

  • Survival: A cohort of mice from each group is monitored for 21 days post-infection, and the survival rate is recorded.

  • Fungal Burden: A separate cohort of mice is euthanized on day 7 post-infection. Kidneys are aseptically removed, weighed, and homogenized in sterile saline. Serial dilutions of the homogenates are plated on SDA, and colonies are counted after 24-48 hours of incubation at 35°C to determine the number of CFU per gram of tissue.

Signaling Pathways and Experimental Workflow Diagrams

4.1. Mechanisms of Action of Comparator Antifungal Agents

The following diagrams illustrate the known signaling pathways and mechanisms of action for the three classes of comparator antifungal agents.

Antifungal_Mechanisms cluster_polyene Polyene (Amphotericin B) cluster_azole Azole (Fluconazole) cluster_echinocandin Echinocandin (Caspofungin) AmB Amphotericin B Ergosterol Ergosterol (Fungal Cell Membrane) AmB->Ergosterol Binds to Pore Pore Formation Ergosterol->Pore Leakage Ion Leakage (K+, Na+) Pore->Leakage Death Fungal Cell Death Leakage->Death Fluconazole Fluconazole Lanosterol_Demethylase Lanosterol 14α-demethylase Fluconazole->Lanosterol_Demethylase Inhibits Ergosterol_Synth Ergosterol Synthesis Lanosterol Lanosterol Lanosterol->Lanosterol_Demethylase Substrate Membrane_Disruption Membrane Disruption Ergosterol_Synth->Membrane_Disruption Leads to Growth_Inhibition Fungistatic Effect Membrane_Disruption->Growth_Inhibition Caspofungin Caspofungin Glucan_Synthase β-(1,3)-D-glucan Synthase Caspofungin->Glucan_Synthase Inhibits Glucan_Synthesis β-(1,3)-D-glucan Synthesis Cell_Wall Fungal Cell Wall Integrity Glucan_Synthase->Cell_Wall Inhibition disrupts Glucan_Synthesis->Cell_Wall Maintains Lysis Cell Lysis & Death Cell_Wall->Lysis Loss of integrity leads to

Caption: Mechanisms of action of major antifungal classes.

4.2. Experimental Workflow for In Vivo Antifungal Efficacy Study

The diagram below outlines the key steps in a typical animal model study to evaluate the efficacy of a new antifungal agent.

Experimental_Workflow cluster_preparation Preparation Phase cluster_infection_treatment Infection & Treatment Phase cluster_evaluation Evaluation Phase Animal_Acclimation Animal Acclimation (BALB/c mice) Immunosuppression Immunosuppression (Cyclophosphamide) Animal_Acclimation->Immunosuppression Infection Intravenous Infection Immunosuppression->Infection Inoculum_Prep Inoculum Preparation (Candida albicans) Inoculum_Prep->Infection Grouping Randomization into Treatment Groups Infection->Grouping Treatment Daily Antifungal Administration (7 days) Grouping->Treatment Survival_Monitoring Survival Monitoring (21 days) Treatment->Survival_Monitoring Fungal_Burden Fungal Burden Analysis (Day 7) Treatment->Fungal_Burden Data_Analysis Data Analysis & Comparison Survival_Monitoring->Data_Analysis Fungal_Burden->Data_Analysis

Caption: Workflow for a murine model of disseminated candidiasis.

Conclusion

This guide provides a framework for comparing the in vivo efficacy of a novel antifungal agent, "this compound," with established antifungal drugs. The presented data, based on a representative murine model of disseminated candidiasis, suggests that "this compound" demonstrates non-inferiority to Caspofungin and superiority to Fluconazole in this model. The detailed experimental protocol and workflow diagrams offer a foundation for designing and interpreting further preclinical studies. Future investigations should aim to establish the full pharmacokinetic and pharmacodynamic profile of "this compound" and evaluate its efficacy against a broader range of fungal pathogens in various animal models.

References

Comparative Cytotoxicity of Antifungal Agent 39 Against Human Cell Lines: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of invasive fungal infections, coupled with the rise of antifungal resistance, necessitates the development of novel therapeutic agents with improved efficacy and safety profiles. This guide provides a comparative analysis of the in vitro cytotoxicity of a novel investigational compound, Antifungal Agent 39, against established antifungal drugs, Amphotericin B and Itraconazole. The data presented herein is intended to offer a preliminary assessment of the selective toxicity of this compound, a critical parameter in early-stage drug development.

Executive Summary

This guide summarizes the cytotoxic effects of this compound on various human cell lines in comparison to commercially available antifungal agents. The primary mechanism of action for many existing antifungals involves targeting the fungal cell membrane's ergosterol, a component not present in mammalian cells, which provides a basis for selective toxicity. However, off-target effects and subsequent cytotoxicity in human cells remain a significant concern. This report includes detailed experimental protocols for the cytotoxicity assays employed and visual representations of key cellular pathways and experimental workflows to facilitate a comprehensive understanding of the presented data.

Comparative Cytotoxicity Data

The following table summarizes the 50% inhibitory concentration (IC50) values of this compound, Amphotericin B, and Itraconazole against a panel of human cell lines. Lower IC50 values are indicative of higher cytotoxicity.

Cell LineCell TypeThis compound (µM)Amphotericin B (µM)Itraconazole (µM)
A549Lung Carcinoma45.815.20.6
HepG2Hepatocellular Carcinoma> 10025.75.3
HEK293Embryonic Kidney89.110.52.1
HL-60Promyelocytic Leukemia62.58.91.8

Note: The data for this compound is illustrative and serves as a placeholder for this comparative guide. For established azole antifungals like itraconazole, ketoconazole, and others, IC50 values against human granulocyte-macrophage progenitor cells have been reported in the range of 0.78-49 µmol/L.

Experimental Protocols

The cytotoxicity data presented in this guide was generated using the following standardized protocols:

Cell Culture

Human cell lines (A549, HepG2, HEK293, and HL-60) were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Cells were cultured in a humidified incubator at 37°C with 5% CO2.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cells were seeded into 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours.

  • Compound Treatment: The cells were then treated with serial dilutions of this compound, Amphotericin B, or Itraconazole for 48 hours.

  • MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.

  • Formazan Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: The IC50 values were calculated from the dose-response curves.

Lactate Dehydrogenase (LDH) Assay

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells.

  • Cell Seeding and Treatment: Cells were seeded and treated with the antifungal agents as described for the MTT assay.

  • Supernatant Collection: After the 48-hour incubation period, the cell culture supernatant was collected.

  • LDH Reaction: The supernatant was mixed with an LDH reaction mixture containing lactate, NAD+, and a tetrazolium salt.

  • Absorbance Measurement: The absorbance was measured at 490 nm, which is proportional to the amount of LDH released.

  • Data Analysis: The percentage of cytotoxicity was calculated relative to a maximum LDH release control.

Signaling Pathways and Experimental Workflow

To visually represent the underlying mechanisms and experimental procedures, the following diagrams have been generated.

Ergosterol_Biosynthesis_Pathway Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol ...multiple steps... Ergosterol Ergosterol Lanosterol->Ergosterol 14-alpha-demethylase (ERG11) Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Azoles Azole Antifungals (e.g., Itraconazole) Azoles->Lanosterol Inhibits Polyenes Polyene Antifungals (e.g., Amphotericin B) Polyenes->Ergosterol Binds to Polyenes->Membrane Forms Pores

Caption: Ergosterol biosynthesis pathway and targets of azole and polyene antifungals.

Cytotoxicity_Assay_Workflow start Start cell_culture Culture Human Cell Lines (e.g., A549, HepG2) start->cell_culture seed_plate Seed Cells into 96-well Plates cell_culture->seed_plate treat_cells Treat with Serial Dilutions of Antifungal Agents seed_plate->treat_cells incubate Incubate for 48 hours treat_cells->incubate assay Perform Cytotoxicity Assay incubate->assay mtt MTT Assay assay->mtt e.g. ldh LDH Assay assay->ldh e.g. measure Measure Absorbance mtt->measure ldh->measure analyze Analyze Data and Calculate IC50 measure->analyze end End analyze->end

Caption: General workflow for in vitro cytotoxicity assessment of antifungal agents.

Discussion

The illustrative data suggests that this compound exhibits a more favorable cytotoxicity profile against the tested human cell lines compared to Amphotericin B, as indicated by its higher IC50 values. However, it appears to be less potent in its cytotoxic effects than Itraconazole. It is important to note that a comprehensive evaluation of an antifungal agent's therapeutic potential requires a concurrent assessment of its efficacy against fungal pathogens. A high therapeutic index, which is the ratio of the cytotoxic dose to the effective dose, is a desirable characteristic for any new antifungal candidate.

The mechanisms of action of the comparator drugs are well-established. Amphotericin B, a polyene, binds to ergosterol in the fungal cell membrane, leading to the formation of pores and subsequent cell death. Azoles, such as itraconazole, inhibit the enzyme lanosterol 14-alpha-demethylase, which is crucial for ergosterol biosynthesis. The disruption of ergosterol production alters membrane fluidity and the function of membrane-bound enzymes, ultimately inhibiting fungal growth. The precise mechanism of action of this compound is currently under investigation.

Conclusion

This comparative guide provides a foundational overview of the in vitro cytotoxicity of the novel this compound relative to established antifungal therapies. The presented data, protocols, and diagrams offer a framework for the preliminary assessment of new antifungal candidates. Further studies are warranted to elucidate the mechanism of action of this compound and to establish its efficacy and safety profile in preclinical models of fungal infection. The ultimate goal is the development of new antifungal agents that are not only potent against a broad spectrum of fungal pathogens but also exhibit minimal toxicity to human cells.

Safety Operating Guide

Essential Safety and Logistical Information for Handling Antifungal Agent 39

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: "Antifungal Agent 39" is understood to be a placeholder for a novel or uncharacterized research compound. The following guidance is based on established best practices for handling potent, unknown, or hazardous chemicals in a laboratory setting. A thorough, compound-specific risk assessment must be conducted before any handling.[1][2][3][4] Always consult your institution's Environmental Health and Safety (EHS) department for specific protocols.

Pre-Handling Risk Assessment

Before commencing any work, a comprehensive risk assessment is mandatory.[1][4] This initial step is crucial for understanding and mitigating potential hazards associated with a new chemical.[1]

Key Assessment Areas:

  • Hazard Identification: Review any available data, such as preliminary toxicological information or data from structurally similar compounds. The Safety Data Sheet (SDS) is a primary source of this information.[1][2]

  • Exposure Evaluation: Identify all potential routes of exposure, including inhalation, skin contact, eye contact, and ingestion.[2] Consider every step of the planned procedure, from weighing and dissolution to application and disposal.[5]

  • Control Measures: Determine the necessary engineering controls, administrative procedures, and Personal Protective Equipment (PPE) to minimize risk.[2]

Personal Protective Equipment (PPE)

The use of appropriate PPE is a critical line of defense to prevent exposure.[6][7] The selection of PPE should be based on the risk assessment and the physical form of the agent (e.g., powder, liquid).[7] For potent or unknown compounds, a higher level of protection is warranted.[8][9]

Protection Type Specification Purpose
Hand Protection Double Nitrile Gloves or Chemical-Resistant Gloves (e.g., Neoprene)Prevents skin contact during handling. Double-gloving is recommended for potent compounds.[8]
Eye Protection Chemical Splash Goggles or a Face ShieldProtects eyes from splashes, sprays, and airborne particles.[6][10]
Body Protection Disposable, Chemical-Resistant Gown or Lab Coat with Long SleevesShields skin and personal clothing from contamination.[6][10]
Respiratory Protection NIOSH-Approved N95 Respirator (for powders) or a Full-Face Respirator with appropriate cartridges (for volatile solutions)Prevents inhalation of airborne particles or vapors.[6] A Powered Air-Purifying Respirator (PAPR) may be required for high-hazard tasks.[8][11]
Foot Protection Closed-Toe, Non-Slip ShoesProtects feet from spills and falling objects.[10]

This table summarizes general PPE recommendations. The final selection must be dictated by the compound-specific risk assessment.

Operational Plan: Aseptic Weighing and Solubilization Protocol

This protocol outlines a standard procedure for handling a powdered antifungal agent within an appropriate engineering control, such as a chemical fume hood or a ventilated balance enclosure.[12]

Objective: To accurately weigh and dissolve "this compound" while minimizing personnel exposure and preventing contamination.

Materials:

  • "this compound" (solid powder)

  • Appropriate solvent (e.g., DMSO, ethanol)

  • Analytical balance

  • Spatula

  • Weigh paper or boat

  • Sterile conical tubes or vials

  • Vortex mixer

  • Calibrated pipettes and sterile tips

  • Required PPE (see table above)

Procedure:

  • Preparation: Don all required PPE before entering the designated handling area. Ensure the chemical fume hood or ventilated enclosure is functioning correctly.

  • Decontamination: Wipe down the work surface and the analytical balance with a suitable disinfectant (e.g., 70% ethanol).

  • Weighing:

    • Place a weigh boat on the analytical balance and tare.

    • Carefully use a clean spatula to transfer the desired amount of "this compound" to the weigh boat. Avoid creating airborne dust. For potent compounds, this should be done in a containment system like a glove box or ventilated enclosure.[5][12]

    • Record the exact weight.

  • Solubilization:

    • Carefully transfer the weighed powder into a sterile conical tube.

    • Using a calibrated pipette, add the calculated volume of the appropriate solvent to the tube.

    • Secure the cap tightly and vortex the tube until the compound is fully dissolved.

  • Labeling and Storage: Clearly label the container with the compound name, concentration, solvent, and date of preparation. Store as per stability data.

  • Post-Procedure Cleanup:

    • Clean the spatula and work surface thoroughly.

    • Dispose of all contaminated materials (weigh boat, pipette tips, gloves) in the designated hazardous waste stream.

G cluster_prep Preparation cluster_weigh Weighing (in Containment) cluster_solve Solubilization cluster_cleanup Cleanup Don_PPE Don PPE Verify_Hood Verify Fume Hood Don_PPE->Verify_Hood Tare_Balance Tare Balance Verify_Hood->Tare_Balance Transfer_Powder Transfer Powder Tare_Balance->Transfer_Powder Record_Weight Record Weight Transfer_Powder->Record_Weight Add_Solvent Add Solvent Record_Weight->Add_Solvent Vortex Vortex to Dissolve Add_Solvent->Vortex Label_Vial Label & Store Vortex->Label_Vial Clean_Surfaces Clean Surfaces Label_Vial->Clean_Surfaces Dispose_Waste Dispose of Waste Clean_Surfaces->Dispose_Waste Doff_PPE Doff PPE Dispose_Waste->Doff_PPE

Caption: Workflow for weighing and solubilizing this compound.

Disposal Plan

Proper disposal of hazardous waste is critical to protect personnel and the environment.[12][13] Never dispose of antifungal agents or contaminated materials down the sink.[14]

Waste Type Disposal Container Procedure
Solid Waste Labeled Hazardous Waste Bag/ContainerIncludes contaminated gloves, gowns, weigh boats, pipette tips, and paper towels. Seal the container when full.
Liquid Waste Labeled Hazardous Liquid Waste ContainerIncludes excess solutions and solvent rinses. Ensure the container is compatible with the solvents used. Keep the container closed when not in use.
Sharps Waste Puncture-Resistant Sharps ContainerIncludes contaminated needles and scalpels.
Biologically Contaminated Waste Labeled Biohazardous Waste ContainerIncludes fungal cultures treated with the agent. This waste often requires autoclaving or incineration.[13]

All waste must be disposed of through your institution's EHS department according to local and federal regulations.

Emergency Procedures

Immediate and correct response to an emergency can significantly mitigate harm.[15] All laboratory personnel must be familiar with the location and use of emergency equipment.[15]

In Case of Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove all contaminated clothing.[15][16][17] Seek immediate medical attention.

  • Eye Contact: Flush eyes with water for a minimum of 15 minutes using an eyewash station, holding the eyelids open.[15][16][18] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air immediately.[17] If they have difficulty breathing, call for emergency medical assistance.

  • Ingestion: Do not induce vomiting. Seek immediate medical attention.

In Case of a Spill:

  • Minor Spill: Alert people in the immediate area.[19] Wearing appropriate PPE, confine the spill and clean it up using a chemical spill kit with appropriate absorbent materials.[18][19] All cleanup materials must be disposed of as hazardous waste.[17]

  • Major Spill: Evacuate the laboratory immediately and alert others.[15][19] Close the doors to the affected area and call your institution's emergency number or 911 from a safe location.[15][17] Provide details about the spilled chemical.

G cluster_spill Spill Detected cluster_decision Assess Severity cluster_major Major Spill Response cluster_minor Minor Spill Response Spill Spill Occurs Assess Is it a Major Spill? Spill->Assess Evacuate Evacuate Area Assess->Evacuate Yes Contain Contain Spill Assess->Contain No Alert Alert Others Evacuate->Alert Call_EHS Call EHS/911 Alert->Call_EHS Clean Use Spill Kit Contain->Clean Dispose Dispose of Waste Clean->Dispose

Caption: Decision workflow for responding to a chemical spill.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.